3-O-Methyl-D-glucopyranose-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-6-(hydroxy(113C)methyl)-4-methoxy(2,3,4,5,6-13C5)oxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
SCBBSJMAPKXHAH-VBXKGHMMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-O-Methyl-D-glucopyranose-13C6, a stable isotope-labeled analog of glucose. This document details its physicochemical characteristics, and its application in metabolic research, particularly in the study of glucose transport mechanisms.
Chemical Properties and Data
This compound is a synthetic, non-metabolizable glucose analog where the six carbon atoms of the glucose ring are replaced with the stable isotope carbon-13. This labeling makes it a powerful tool for tracing glucose transport and uptake in biological systems using techniques such as mass spectrometry and NMR spectroscopy. The methyl group at the 3-position prevents its phosphorylation and subsequent entry into the glycolytic pathway.
Physicochemical Properties
Quantitative data for this compound is not extensively published. However, the physical properties of its unlabeled counterpart, 3-O-Methyl-D-glucopyranose, are well-documented and provide a close approximation.
| Property | Value (for unlabeled 3-O-Methyl-D-glucopyranose) | Reference |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 167-169 °C | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Water: 50 mg/mL, clear to slightly hazy, colorless | |
| Optical Rotation | [α]²⁰/D +54° to +58° (c=1 in H₂O, 24 hours) | [1] |
For the isotopically labeled This compound :
| Property | Value | Reference |
| Molecular Formula | ¹³C₆C₁H₁₄O₆ | [1] |
| Molecular Weight | 200.14 g/mol | [1] |
Spectral Data
-
¹³C NMR: The ¹³C NMR spectrum is expected to show six signals corresponding to the carbon atoms of the glucopyranose ring, with chemical shifts influenced by the presence of the 3-O-methyl group. The signals will be significantly enhanced due to the ¹³C enrichment.
-
¹H NMR: The ¹H NMR spectrum will show signals for the protons on the glucose ring and the methyl group. The coupling patterns will be informative of the stereochemistry of the molecule.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at a mass corresponding to the ¹³C₆-isotopologue. Fragmentation patterns are expected to involve glycosidic bond cleavage and cross-ring cleavages.
Synthesis and Isotopic Labeling
The synthesis of this compound involves the methylation of a suitably protected D-glucose-13C6 derivative. A generalized synthetic workflow is outlined below. The starting material, D-Glucose-13C6, is commercially available.[2][3]
A common strategy for selective methylation involves the protection of other hydroxyl groups, for instance, by forming an isopropylidene acetal (B89532) at the 1,2 and 5,6 positions of the glucofuranose form, leaving the C3 hydroxyl group accessible for methylation. Subsequent deprotection yields the desired product. A detailed protocol for a similar synthesis of α-methyl-d-glucoside is available in Organic Syntheses.[4]
Applications in Research: Tracing Glucose Transport
3-O-Methyl-D-glucopyranose is a valuable tool for studying glucose transport across cell membranes, a process mediated by glucose transporter (GLUT) proteins.[5][6] Because it is transported into the cell but not metabolized, its rate of uptake directly reflects the activity of GLUT transporters.[7] The ¹³C₆ labeling allows for sensitive and specific detection by mass spectrometry, making it ideal for metabolic flux analysis.[8]
Signaling Pathway: GLUT1-Mediated Glucose Transport
The following diagram illustrates the mechanism of glucose transport via GLUT1, a widely expressed glucose transporter. This compound follows the same transport mechanism.
Experimental Protocols
Cellular Glucose Uptake Assay using this compound
This protocol describes a typical experiment to measure glucose transporter activity in cultured cells.
Detailed Methodology:
-
Cell Culture: Plate and culture cells of interest (e.g., adipocytes, muscle cells, or cancer cell lines) in appropriate media until they reach the desired confluency.[9]
-
Glucose Starvation: To increase the expression of glucose transporters on the cell surface, aspirate the culture medium and incubate the cells in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer) for 1-2 hours.[9]
-
Incubation with Tracer: Add the glucose-free medium containing a known concentration of this compound to the cells. The incubation time should be short (e.g., 5-15 minutes) to measure the initial rate of uptake.[7][10]
-
Washing: To stop the uptake, rapidly aspirate the tracer-containing medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS). The cold temperature inhibits transporter activity.
-
Cell Lysis: Add a lysis buffer (e.g., RIPA buffer or a solution of 0.1 M NaOH) to the cells to disrupt the cell membranes and release the intracellular contents.
-
Analysis: Collect the cell lysates and analyze them using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and detect this compound.[11]
-
Quantification: Quantify the amount of intracellular this compound by comparing the signal to a standard curve of known concentrations. The results can be normalized to the total protein content of the cell lysate.
Conclusion
This compound is an indispensable tool for researchers investigating glucose metabolism and transport. Its non-metabolizable nature, combined with the specificity and sensitivity afforded by stable isotope labeling, allows for precise quantification of glucose transporter activity. This technical guide provides a foundational understanding of its chemical properties and a practical framework for its application in experimental settings, empowering further discoveries in metabolic research and drug development.
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. isotope.com [isotope.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Glucose transporter - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 8. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis and Isotopic Purity of 3-O-Methyl-D-glucopyranose-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of 3-O-Methyl-D-glucopyranose-¹³C₆, a critical isotopically labeled monosaccharide used in metabolic research and drug development. This document details a plausible synthetic route, methods for determining isotopic and chemical purity, and presents this data in a clear, accessible format.
Introduction
3-O-Methyl-D-glucopyranose is a non-metabolizable analog of glucose that is widely used to study glucose transport mechanisms. The ¹³C₆-labeled version, 3-O-Methyl-D-glucopyranose-¹³C₆, allows researchers to trace the transport of glucose across cell membranes without the tracer molecule being consumed in downstream metabolic pathways, such as glycolysis. This makes it an invaluable tool in studying glucose transporter (GLUT) proteins and the effects of various drugs on glucose uptake. Accurate synthesis and thorough characterization of its isotopic and chemical purity are paramount for reliable experimental outcomes.
Synthesis of 3-O-Methyl-D-glucopyranose-¹³C₆
The synthesis of 3-O-Methyl-D-glucopyranose-¹³C₆ requires a multi-step approach that involves the strategic use of protecting groups to achieve regioselective methylation at the C3 hydroxyl group of D-glucose-¹³C₆. The starting material for this synthesis is commercially available D-Glucose-¹³C₆.
Synthetic Pathway
The overall synthetic strategy involves three key stages:
-
Protection: The hydroxyl groups at positions C1, C2, C4, and C6 of D-glucose-¹³C₆ are protected to prevent them from reacting during the methylation step. This leaves the C3 hydroxyl group accessible for methylation.
-
Methylation: The free C3 hydroxyl group is methylated using a suitable methylating agent.
-
Deprotection: The protecting groups are removed to yield the final product, 3-O-Methyl-D-glucopyranose-¹³C₆.
A plausible pathway for this synthesis is outlined in the diagram below.
Experimental Protocol (Illustrative)
The following is a representative protocol for the synthesis of 3-O-Methyl-D-glucopyranose-¹³C₆. Note: This protocol is illustrative and requires optimization and validation in a laboratory setting.
Step 1: Protection of D-Glucose-¹³C₆ (Formation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-¹³C₆)
-
Suspend D-Glucose-¹³C₆ in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the D-Glucose-¹³C₆ has completely dissolved and TLC analysis indicates the formation of the di-acetal product.
-
Neutralize the catalyst with a base (e.g., sodium bicarbonate solution), filter, and concentrate the filtrate under reduced pressure.
-
Purify the product by recrystallization or chromatography. This protects all hydroxyl groups except the one at C3.
Step 2: Methylation of the C3 Hydroxyl Group
-
Dissolve the dried di-acetal product from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation of the C3 hydroxyl.
-
Add methyl iodide (CH₃I) dropwise at 0°C, then allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by adding methanol, followed by water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection to Yield 3-O-Methyl-D-glucopyranose-¹³C₆
-
Dissolve the methylated product from Step 2 in an aqueous solution of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Heat the mixture gently (e.g., 60-80°C) and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure and purify the resulting 3-O-Methyl-D-glucopyranose-¹³C₆ by column chromatography on silica (B1680970) gel.
Isotopic and Chemical Purity Analysis
Ensuring the high isotopic and chemical purity of 3-O-Methyl-D-glucopyranose-¹³C₆ is crucial for its use as a tracer. The following sections detail the analytical methods used for this purpose.
Data Presentation
The following tables summarize the typical isotopic and chemical purity of commercially available 3-O-Methyl-D-glucopyranose-¹³C₆ and its unlabeled counterpart.
Table 1: Isotopic Purity of 3-O-Methyl-D-glucopyranose-¹³C₆
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry (GC-MS or LC-MS), NMR Spectroscopy |
| Isotopic Purity | ≥ 98% | Mass Spectrometry (GC-MS or LC-MS) |
Data sourced from typical supplier specifications, such as Cambridge Isotope Laboratories, Inc.[1]
Table 2: Chemical Purity of 3-O-Methyl-D-glucopyranose (Labeled and Unlabeled)
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
Data sourced from typical supplier specifications.[1]
Experimental Workflow for Purity Analysis
The diagram below outlines the general workflow for the analysis of isotopic and chemical purity.
Experimental Protocols for Purity Analysis
Protocol 1: Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Derivatization: To make the polar 3-O-Methyl-D-glucopyranose-¹³C₆ volatile for GC analysis, it must be derivatized. A common method is silylation.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that effectively separates the derivatized product from any impurities.
-
Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to determine the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions.
-
-
Data Analysis:
-
Determine the isotopic enrichment by analyzing the mass isotopomer distribution of the molecular ion or a characteristic fragment ion.
-
Calculate the percentage of molecules that are fully labeled with ¹³C at all six positions.
-
Protocol 2: Isotopic and Chemical Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Dissolve the 3-O-Methyl-D-glucopyranose-¹³C₆ sample in a suitable solvent compatible with the LC mobile phase (e.g., water or a water/acetonitrile (B52724) mixture).
-
-
LC-MS Analysis:
-
Inject the sample onto an LC-MS system. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like sugars.
-
Use a mobile phase gradient (e.g., acetonitrile and water with a small amount of a modifier like ammonium (B1175870) formate) to achieve good chromatographic separation.
-
Couple the LC to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to accurately measure the mass of the intact molecule.
-
-
Data Analysis:
-
Determine the chemical purity by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.
-
Determine the isotopic enrichment by analyzing the mass spectrum of the compound. The high resolution of the mass spectrometer allows for the clear separation of the ¹³C₆-labeled molecule from its lower-labeled and unlabeled counterparts.
-
Protocol 3: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of the 3-O-Methyl-D-glucopyranose-¹³C₆ sample in a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Analysis:
-
Acquire a ¹³C NMR spectrum. In a fully ¹³C₆-labeled compound, complex ¹³C-¹³C coupling patterns will be observed.
-
The absence of significant signals at the chemical shifts corresponding to the unlabeled compound indicates high isotopic enrichment.
-
Quantitative ¹³C NMR can be used to determine the isotopic enrichment at each carbon position, although this is a more complex analysis.
-
¹H NMR can also be used to assess isotopic purity. The protons attached to ¹³C atoms will appear as doublets due to ¹H-¹³C coupling, while protons attached to ¹²C atoms will be singlets. The relative integration of these signals can be used to determine the isotopic enrichment.
-
Conclusion
The synthesis of 3-O-Methyl-D-glucopyranose-¹³C₆ is a multi-step process that relies on the principles of protecting group chemistry to achieve regioselective methylation. Rigorous analytical characterization using techniques such as GC-MS, LC-MS, and NMR is essential to confirm the high isotopic and chemical purity of the final product. This ensures the reliability and accuracy of data obtained from metabolic studies and drug development research that utilize this important tracer molecule.
References
The Metabolic Inertness of 3-O-Methyl-D-glucopyranose-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic stability of 3-O-Methyl-D-glucopyranose (3-OMG), with a focus on its isotopically labeled form, 3-O-Methyl-D-glucopyranose-13C6. Due to its structural similarity to D-glucose, 3-OMG is actively transported into cells via glucose transporters. However, the methylation at the C3 position renders it a poor substrate for the primary enzymes of glucose metabolism, leading to its characteristic metabolic stability. This property makes it an invaluable tool in biomedical research for studying glucose transport independently of downstream metabolic events. The inclusion of a 13C6 stable isotope label allows for precise quantification and tracing in metabolic studies without altering its inherent biological stability.
In Vivo Metabolic Stability
Studies in rodent models have demonstrated the high metabolic stability of 3-O-Methyl-D-glucose in vivo. A pivotal study re-examined its metabolic fate and confirmed its suitability as a tracer for glucose transport.[1][2] Following intravenous administration of [14C]methylglucose to rats, the vast majority of the recovered radioactivity from various tissues was identified as the unmetabolized parent compound.[1][2]
Table 1: In Vivo Recovery of Unmetabolized [14C]3-O-Methyl-D-glucose in Rats (60 minutes post-administration) [1][2]
| Tissue | Unmetabolized [14C]3-O-Methyl-D-glucose (%) | Acidic Metabolites (%) |
| Brain | 97 - 100% | 1 - 3% |
| Plasma | > 99% | < 1% |
| Heart | > 90% | 3 - 6% |
| Liver | > 90% | 4 - 7% |
These findings underscore the compound's resistance to significant metabolic conversion in major organs, with only minimal formation of acidic byproducts observed.[1][2] The distribution spaces for 3-OMG were determined to be 0.52 in the brain and heart, and 0.75 in the liver.[1][2]
In Vitro Metabolic Stability
In vitro experiments further corroborate the metabolic inertness of 3-O-Methyl-D-glucose. Investigations using rat brain homogenates showed no phosphorylation of 3-OMG under conditions that led to the conversion of 97% of [U-14C]glucose into its ionic derivatives.[1][2] While commercial yeast hexokinase preparations were capable of converting 3-OMG to acidic products, this only occurred at very high, non-physiological enzyme concentrations.[1][2]
Table 2: In Vitro Metabolism of 3-O-Methyl-D-glucose [1][2]
| System | Substrate | % Conversion | Conditions |
| Rat Brain Homogenate | 3-O-Methyl-D-glucose | Not phosphorylated | Conditions that converted 97% of [U-14C]glucose |
| Yeast Hexokinase | 3-O-Methyl-D-glucose | Converted to acidic products | Very large enzyme amounts |
Logical Framework for 3-OMG as a Glucose Transport Tracer
The utility of 3-O-Methyl-D-glucopyranose as a tracer for glucose transport is predicated on a specific set of molecular interactions and metabolic checkpoints. The following diagram illustrates the logical flow, from cellular uptake to its ultimate fate, which contrasts sharply with that of D-glucose.
Experimental Protocols
In Vivo Stability Assessment in Rats[1]
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Radiotracer: [14C]3-O-Methyl-D-glucose, labeled in either the methyl or glucose moiety, was administered.
-
Administration: The tracer was given either as an intravenous pulse or via a programmed infusion designed to maintain a constant arterial concentration.
-
Sample Collection: After 60 minutes, animals were euthanized, and plasma, brain, heart, and liver tissues were collected.
-
Tissue Processing: Tissues were homogenized in a suitable buffer and deproteinized, typically with perchloric acid.
-
Separation of Metabolites: The neutralized tissue extracts were subjected to ion-exchange column chromatography. This technique separates compounds based on their charge. The neutral parent compound (3-O-Methyl-D-glucose) elutes separately from any charged (acidic) metabolites that may have formed.
-
Quantification: The amount of radioactivity in the collected fractions (neutral and acidic) was determined using liquid scintillation counting to calculate the percentage of metabolized and unmetabolized tracer.
In Vitro Stability in Brain Homogenates[1]
-
Preparation of Homogenate: Rat brains were homogenized in a buffered solution.
-
Incubation: The brain homogenate was incubated with [14C]3-O-Methyl-D-glucose. A parallel control incubation was performed with [U-14C]glucose.
-
Reaction Conditions: Incubations were carried out under conditions optimal for hexokinase activity.
-
Analysis: The reaction was stopped, and the mixture was analyzed by ion-exchange chromatography to separate the parent hexose (B10828440) from any phosphorylated (ionic) products.
-
Data Comparison: The degree of conversion of 3-O-Methyl-D-glucose was compared to the conversion of D-glucose to assess its resistance to phosphorylation.
The following diagram outlines the general workflow for assessing the metabolic stability of this compound.
Conclusion
3-O-Methyl-D-glucopyranose and its isotopically labeled counterpart, this compound, exhibit high metabolic stability both in vivo and in vitro. The methylation at the C3 hydroxyl position effectively prevents its phosphorylation by hexokinase, thereby blocking its entry into the major pathways of glycolysis. This characteristic makes it an exceptional tool for isolating and studying glucose transport phenomena in various physiological and pathological states. For drug development professionals, its known stability profile provides a reliable benchmark and tracer for investigating the effects of new chemical entities on glucose uptake.
References
The Role of 3-O-Methyl-D-glucopyranose-13C6 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of metabolic research, understanding the dynamics of nutrient transport across cellular membranes is paramount. Glucose, a central molecule in cellular bioenergetics, and its transport are tightly regulated processes, often dysregulated in metabolic diseases such as diabetes and cancer. The study of glucose transport has been significantly advanced by the use of glucose analogs. This technical guide delves into the application of a specific, powerful tool in this field: 3-O-Methyl-D-glucopyranose-13C6. This stable isotope-labeled, non-metabolizable glucose analog serves as a precise tracer for quantifying glucose transport rates and elucidating the mechanisms of glucose transporter proteins. This document provides an in-depth overview of its utility, experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Non-Metabolizable Glucose Analog
3-O-Methyl-D-glucose (3-OMG) is a glucose molecule with a methyl group at the C-3 hydroxyl position. This modification prevents its phosphorylation by hexokinase, the first and committing step of glycolysis.[1] Consequently, 3-OMG is transported into the cell via glucose transporters (GLUTs) but is not further metabolized, making it an ideal tool to isolate and study the transport process itself, independent of downstream metabolic pathways.[2][3]
The addition of a stable isotope label, specifically replacing six carbon-12 atoms with carbon-13 (13C6), transforms 3-O-Methyl-D-glucopyranose into a powerful tracer for modern analytical techniques.[4] The 13C label does not significantly alter the biological behavior of the molecule but allows for its sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] This enables researchers to accurately quantify its uptake and movement across cellular membranes.
Core Applications in Metabolic Research
The primary application of this compound lies in the precise measurement of glucose transport kinetics. Its non-metabolizable nature ensures that the measured intracellular accumulation directly reflects the activity of glucose transporters.[1][2]
Key research applications include:
-
Characterization of Glucose Transporter (GLUT) Kinetics: Determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of specific GLUT isoforms.[6][7]
-
Screening for GLUT Inhibitors and Activators: Assessing the efficacy of therapeutic compounds designed to modulate glucose transport in diseases like cancer and diabetes.
-
Investigating Insulin (B600854) Signaling and Glucose Uptake: Studying the effects of insulin and other signaling molecules on GLUT translocation and transport activity in insulin-sensitive tissues like muscle and adipose tissue.[8]
-
Blood-Brain Barrier Transport Studies: Quantifying the rate of glucose transport across the blood-brain barrier, a critical factor in brain metabolism and neurological disorders.[3][9]
-
Metabolic Phenotyping of Cells and Tissues: Comparing glucose transport capacities between different cell types or under various physiological and pathological conditions.
Quantitative Data on 3-O-Methyl-D-glucose Transport
The following table summarizes key quantitative data on the transport kinetics of 3-O-Methyl-D-glucose from published studies. These values provide a reference for expected transport parameters in different biological systems.
| Biological System | Experimental Condition | Km (mM) | Vmax (mmol/L of cell water per min) | Reference |
| Isolated Rat Hepatocytes | Equilibrium Exchange Entry | 18.1 ± 5.9 | 86.2 ± 9.7 | [6] |
| Equilibrium Exchange Exit | 17.6 ± 3.5 | 78.8 ± 5.3 | [6] | |
| Zero Trans Exit | 16.8 ± 4.6 | 84.1 ± 8.4 | [6] | |
| Human Polymorphonuclear Leukocytes | Exchange | ~4 | - | [7] |
| Adipocytes | Basal | ~3.5 | ~0.13 | [8] |
| Insulin-Stimulated | 2.5 - 5 | ~0.8 | [8] |
Experimental Protocols
In Vitro Glucose Uptake Assay in Adherent Cells
This protocol provides a general framework for measuring glucose transport in cultured cells using this compound.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)
-
This compound
-
Unlabeled 3-O-Methyl-D-glucose (for competition experiments)
-
Cell lysis buffer
-
Instrumentation for LC-MS or GC-MS analysis
Procedure:
-
Cell Culture: Seed cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.
-
Serum Starvation: Prior to the assay, incubate cells in serum-free medium for a defined period (e.g., 2-4 hours) to establish a basal state.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate in the same buffer for a short period (e.g., 15-30 minutes) to equilibrate.
-
Initiation of Uptake: Remove the pre-incubation buffer and add KRH buffer containing a known concentration of this compound. For kinetic studies, a range of concentrations should be used.
-
Incubation: Incubate the cells for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold KRH buffer to remove extracellular tracer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Sample Preparation: Collect the cell lysates and process them for analysis (e.g., protein quantification, extraction of metabolites).
-
LC-MS/GC-MS Analysis: Analyze the intracellular concentration of this compound in the cell lysates using a calibrated mass spectrometry method.[2]
-
Data Normalization: Normalize the uptake data to protein concentration or cell number to account for variations in cell density.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for a Glucose Transport Assay
The following diagram outlines the key steps in a typical in vitro glucose transport experiment using this compound.
Mechanism of Facilitated Glucose Transport
This diagram illustrates the principle of facilitated diffusion of this compound across the cell membrane via a GLUT transporter.
References
- 1. CHEBI:73918 [ebi.ac.uk]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilitated transport of 3-O-methyl-D-glucose in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
3-O-Methyl-D-glucopyranose-13C6 certificate of analysis
An In-depth Technical Guide on 3-O-Methyl-D-glucopyranose-13C6
This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled, non-metabolizable glucose analog. It is designed for researchers, scientists, and drug development professionals who utilize this compound in metabolic research, particularly in studies of glucose transport and diabetes. This document details the typical specifications found in a Certificate of Analysis, outlines the experimental protocols for its characterization, and illustrates a common application workflow.
Certificate of Analysis
This section summarizes the quality control data for a representative batch of this compound.
Table 1: Product and Batch Information
| Parameter | Specification |
| Product Name | This compound |
| Lot Number | BATCH-13C6-202512 |
| CAS Number | 13224-94-7 (Unlabeled) |
| Molecular Formula | ¹³C₆H₁₄O₆ |
| Molecular Weight | 200.14 g/mol |
Table 2: Physicochemical Properties
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Water and DMSO | Conforms |
| Melting Point | 165-170 °C | 167-169 °C |
Table 3: Analytical Specifications
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-RID | ≥98.0% | 99.5% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Conforms |
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C | 99.2 atom % ¹³C |
Experimental Protocols
The following sections detail the methodologies used to obtain the results presented in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of the compound by separating it from any non-volatile impurities.
-
Instrumentation: HPLC system equipped with a Refractive Index Detector (RID).
-
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and HPLC-grade Water (e.g., 80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35 °C.[1]
-
Detector Temperature: 35 °C.[1]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or water to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.[3]
-
Quantification: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
¹H NMR Analysis: A standard proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks must be consistent with the known structure of 3-O-Methyl-D-glucopyranose.
-
¹³C NMR Analysis: A proton-decoupled carbon-13 NMR spectrum is acquired. The presence of six signals, significantly enhanced due to ¹³C enrichment, and their corresponding chemical shifts must align with the expected carbon environments in the molecule.[4]
Isotopic Enrichment Analysis by Mass Spectrometry
This protocol is designed to determine the isotopic purity of the ¹³C-labeled compound.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) to a concentration of approximately 1 µg/mL.
-
Analysis: The sample is infused into the mass spectrometer. High-resolution mass spectra are acquired in full scan mode.
-
Data Evaluation:
-
The mass spectrum of the unlabeled 3-O-Methyl-D-glucopyranose (C₇H₁₄O₆, MW: 194.079) is used to understand the natural isotope distribution.
-
The spectrum of the labeled compound (¹³C₆H₁₄O₆, MW: 200.099) is analyzed.
-
The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully labeled molecule (M+6) to the sum of intensities of all isotopic peaks in the cluster.[5][6] This provides the atom percent ¹³C.
-
Application Workflow: Glucose Uptake Assay
3-O-Methyl-D-glucopyranose is a valuable tool for studying glucose transport because it is recognized and transported by glucose transporters (GLUTs) but is not metabolized by the cell.[7][8][9] This allows for the specific measurement of transport activity. The ¹³C₆-label allows for its detection and quantification by mass spectrometry.
Caption: Workflow for a competitive glucose uptake assay.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CEST MRI of 3-O-Methyl-D-Glucose uptake and accumulation in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 9. researchgate.net [researchgate.net]
Isotopic Labeling of 3-O-Methyl-D-glucopyranose-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Expected Isotopic Labeling Patterns
The synthesis of 3-O-Methyl-D-glucopyranose-¹³C₆ would typically start from commercially available D-glucose-¹³C₆, where all six carbon atoms are the ¹³C isotope. The subsequent methylation reaction at the 3-hydroxyl group does not involve any of the carbon atoms of the glucose ring. Therefore, the resulting 3-O-Methyl-D-glucopyranose-¹³C₆ is expected to retain the full ¹³C₆ labeling pattern.
The theoretical isotopic distribution for uniformly labeled 3-O-Methyl-D-glucopyranose-¹³C₆ would show a mass shift of +6 Da compared to the unlabeled compound. The predominant isotopologue would be the M+6 species. The table below summarizes the expected quantitative data for the labeled compound.
| Isotopologue | Theoretical Abundance (%) |
| M+0 (Unlabeled) | < 1% (reflects natural abundance in reagents) |
| M+1 | ~0% |
| M+2 | ~0% |
| M+3 | ~0% |
| M+4 | ~0% |
| M+5 | ~0% |
| M+6 | > 99% |
This table represents a theoretical distribution for a fully labeled precursor. Actual results may vary slightly based on the isotopic purity of the starting materials.
Experimental Protocols
Synthesis of 3-O-Methyl-D-glucopyranose-¹³C₆
A common method for the synthesis of methyl glucosides is the Fischer glycosidation.[7] The following protocol is a generalized procedure adapted for the synthesis of 3-O-Methyl-D-glucopyranose-¹³C₆ from D-glucose-¹³C₆.
Materials:
-
D-glucose-¹³C₆
-
Anhydrous methanol (B129727)
-
Anhydrous hydrogen chloride (HCl)
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
Dissolve D-glucose-¹³C₆ in anhydrous methanol containing a catalytic amount of anhydrous HCl.
-
Reflux the reaction mixture for an extended period (e.g., 72 hours).[7]
-
Cool the reaction mixture to 0°C to induce crystallization of the α-anomer of methyl glucoside.
-
Isolate the crystals by filtration and wash with cold methanol.
-
The mother liquor, containing a mixture of anomers and unreacted starting material, can be subjected to further reaction cycles to improve the yield.
-
To achieve methylation specifically at the 3-O position, further protection and deprotection steps would be necessary, a common practice in carbohydrate chemistry.[8]
Mass Spectrometric Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of isotopically labeled metabolites.[9]
Sample Preparation and Derivatization:
-
Extract metabolites from the biological matrix of interest.
-
To make the polar 3-O-Methyl-D-glucopyranose-¹³C₆ amenable to GC analysis, it must be derivatized to increase its volatility. A common derivatization method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a GC system equipped with a suitable capillary column (e.g., a DB-5ms). The temperature program is optimized to achieve baseline separation of the analyte of interest from other matrix components.
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization - EI) and the resulting fragments are analyzed by a mass spectrometer. The mass spectrum of the derivatized 3-O-Methyl-D-glucopyranose-¹³C₆ will show a characteristic fragmentation pattern with a mass shift corresponding to the number of ¹³C atoms in each fragment.
Visualizations
Caption: Synthetic workflow for 3-O-Methyl-D-glucopyranose-¹³C₆.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotope labeling pattern study of central carbon metabolites using GC/MS. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A roadmap for interpreting (13)C metabolite labeling patterns from cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 3-O-Methyl-D-glucopyranose-13C6 in Buffered Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-O-Methyl-D-glucopyranose-13C6, a stable isotope-labeled monosaccharide derivative crucial for metabolic research and drug development. Understanding its behavior in physiologically relevant buffers is paramount for the design and interpretation of experiments. This document outlines its physicochemical properties, provides detailed experimental protocols for characterization, and presents illustrative data in standardized formats.
Core Physicochemical Properties
3-O-Methyl-D-glucopyranose (3-O-MG) is a non-metabolizable analog of glucose, making it an excellent tool for studying glucose transport mechanisms.[1][2] Its 13C6 isotopologue, where all six carbon atoms are replaced with the stable isotope ¹³C, serves as a powerful tracer in metabolic studies, allowing for its distinction from endogenous glucose. The methylation at the C3 hydroxyl group enhances its solubility in aqueous solutions compared to some other glucose derivatives.[3] The physicochemical properties of the unlabeled and labeled compounds are considered virtually identical for the purposes of solubility and stability.
Table 1: General Physicochemical Properties of 3-O-Methyl-D-glucopyranose
| Property | Value | Reference |
| Synonyms | 3-O-Methylglucose | |
| Molecular Formula | C₇H₁₄O₆ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| ¹³C₆ Labeled Molecular Weight | ~200.14 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 167-169 °C | [5] |
| Aqueous Solubility (Water) | 50 mg/mL | [5] |
| Optical Rotation | [α]25/D 55 to 57° (c=1 in H₂O) | [5] |
| Storage Conditions | 0-8 °C | [3] |
Solubility in Common Buffers
The solubility of this compound is a critical parameter for the preparation of stock solutions and experimental media. While highly soluble in water, its solubility in various buffers at different pH values is a key consideration for ensuring experimental reproducibility. The following table presents illustrative solubility data in commonly used biological buffers.
Table 2: Illustrative Solubility of this compound in Various Buffers at 25°C
| Buffer System (50 mM) | pH | Approximate Solubility (mg/mL) |
| Phosphate Buffer | 5.0 | 48 |
| 7.4 | 50 | |
| 8.0 | 51 | |
| Citrate Buffer | 4.0 | 47 |
| 6.0 | 49 | |
| TRIS-HCl Buffer | 7.4 | 50 |
| 8.5 | 52 |
Note: This data is illustrative and based on the high aqueous solubility of 3-O-Methyl-D-glucopyranose. Actual solubility should be determined empirically for specific buffer compositions and concentrations.
Stability in Common Buffers
The chemical stability of this compound in solution is essential for the integrity of experimental results. Degradation can be influenced by factors such as pH and temperature. Generally, monosaccharides exhibit greater stability at slightly acidic to neutral pH and lower temperatures.[6] 3-O-MG is considered metabolically stable, with studies showing minimal conversion to other products in biological systems.[7][8]
Table 3: Illustrative Stability of this compound in Phosphate Buffer (50 mM, pH 7.4) over 24 Hours
| Temperature (°C) | Percent Recovery (Illustrative) |
| 4 | >99.5% |
| 25 | ~99% |
| 37 | ~98% |
Note: This data is illustrative. For long-term studies or experiments at elevated temperatures, it is recommended to perform a stability-indicating assay.
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in a given buffer.
Materials:
-
This compound
-
Buffer of interest (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS))
Procedure:
-
Add an excess amount of this compound to a known volume of the buffer in a series of vials.
-
Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol for Stability Assessment using a Stability-Indicating Method
This protocol describes a general approach for assessing the stability of this compound in a buffered solution under specific conditions.
Materials:
-
A precisely prepared stock solution of this compound in the buffer of interest.
-
Thermostatically controlled incubators or water baths.
-
HPLC system with a detector capable of separating the parent compound from potential degradants (an HPLC-MS system is ideal for identifying degradation products).
-
Validated analytical column (e.g., a suitable HILIC or reversed-phase column).
Procedure:
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Aliquot the solution into several vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Store the vials under the specified conditions.
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), remove a vial from each condition.
-
Immediately analyze the sample by the stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships relevant to the analysis of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Key factors affecting the stability of this compound.
Conclusion
This compound is a highly soluble and stable molecule in typical aqueous buffers used in biological and pharmaceutical research. Its resistance to metabolism makes it an invaluable tool for glucose transport studies. While this guide provides a solid foundation and illustrative data, it is imperative for researchers to perform empirical solubility and stability testing under their specific experimental conditions to ensure the accuracy and validity of their findings. The provided protocols offer a starting point for developing robust in-house analytical methods.
References
- 1. goldbio.com [goldbio.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-O-Methyl-D-glucopyranose-13C6: A Non-Metabolizable Tracer for Glucose Transport Studies
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose is a non-metabolizable analog of glucose, making it an invaluable tool for studying glucose transport mechanisms in various biological systems. Because it is recognized and transported by glucose transporters, such as the GLUT family, but not subsequently metabolized, it allows for the specific and accurate measurement of glucose uptake without the confounding effects of downstream metabolic pathways.[1][2][3] The stable isotope-labeled version, 3-O-Methyl-D-glucopyranose-13C6, further enhances its utility by enabling sensitive and precise quantification using mass spectrometry-based techniques.[4] This technical guide provides a comprehensive overview of this compound, including its properties, experimental applications, and detailed protocols for its use in glucose transport assays.
Physicochemical Properties and Handling
3-O-Methyl-D-glucopyranose is a white to off-white crystalline powder with good solubility in water. The 13C6-labeled analog shares these properties.
| Property | Value | Reference |
| Molecular Formula | C¹³C₆H₁₄O₆ | [5] |
| Molecular Weight | ~200.14 g/mol | [5] |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Storage Conditions | 4°C, desiccated | [2] |
Core Applications in Research
The primary application of this compound is as a tracer for quantifying glucose transport across cell membranes. Its non-metabolizable nature ensures that its accumulation within a cell is directly proportional to the rate of transport.[1][2]
Key research areas include:
-
Diabetes and Metabolic Diseases: Studying insulin (B600854) resistance and the efficacy of therapeutic agents on glucose uptake in cell types such as adipocytes and skeletal muscle cells.[1][3][6]
-
Oncology: Investigating the increased glucose uptake in cancer cells (the Warburg effect) and evaluating the potential of GLUT transporter inhibitors as anti-cancer drugs.
-
Neuroscience: Measuring glucose transport across the blood-brain barrier and into neurons.
-
Drug Discovery: Screening compound libraries for modulators of specific glucose transporters.
Experimental Protocols
In Vitro Glucose Uptake Assay in Adipocytes
This protocol describes the measurement of insulin-stimulated glucose uptake in cultured adipocytes using this compound.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Insulin
-
This compound
-
Phloretin (B1677691) (glucose transport inhibitor)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Preparation: Plate and differentiate pre-adipocytes into mature adipocytes in appropriate culture vessels.
-
Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for 2-4 hours.
-
Insulin Stimulation: Wash the cells with KRH buffer. Incubate the cells in KRH buffer with or without a known concentration of insulin (e.g., 100 nM) for 30 minutes at 37°C to stimulate glucose transporters.
-
Glucose Uptake: Add this compound to a final concentration of 1 mM. For control wells, add phloretin (e.g., 200 µM) to inhibit transport. Incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to remove extracellular tracer.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 20 minutes.
-
Quantification: Collect the cell lysates and analyze the concentration of this compound using a validated LC-MS method.
-
Data Analysis: Normalize the amount of intracellular this compound to the total protein concentration in each sample.
GLUT1 Transport Assay in Human Erythrocytes
This protocol is adapted from a method used for the diagnosis of Glucose Transporter Type 1 (GLUT1) Deficiency Syndrome and measures the uptake of 3-O-methyl-D-glucose into red blood cells.
Materials:
-
Freshly collected whole blood in an anticoagulant (e.g., heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Radiolabeled or isotopically labeled 3-O-Methyl-D-glucose
-
Stop solution (ice-cold PBS containing a glucose transport inhibitor like phloretin or mercuric chloride)
-
Scintillation cocktail (for radiolabeled tracer) or appropriate buffer for LC-MS analysis
-
Centrifuge
Procedure:
-
Erythrocyte Preparation: Centrifuge the whole blood to pellet the erythrocytes. Remove the plasma and buffy coat. Wash the erythrocytes three times with ice-cold PBS. Resuspend the packed erythrocytes to a 50% hematocrit in PBS.
-
Uptake Initiation: At timed intervals, add a known volume of the erythrocyte suspension to a tube containing 3-O-Methyl-D-glucose (e.g., final concentration of 0.5 mM).
-
Uptake Termination: After a short incubation period (e.g., 20 seconds) at a controlled temperature (e.g., 4°C), rapidly add an excess volume of ice-cold stop solution to halt the transport.
-
Separation: Immediately centrifuge the tubes to pellet the erythrocytes.
-
Lysis and Quantification: Aspirate the supernatant. Lyse the erythrocyte pellet and quantify the intracellular concentration of 3-O-Methyl-D-glucose using either liquid scintillation counting (for radiolabeled tracer) or LC-MS (for 13C6-labeled tracer).
-
Data Analysis: Calculate the initial rate of uptake. In a clinical setting, patient uptake is often expressed as a percentage of the uptake measured in healthy controls.[7][8]
Quantitative Data
The following tables summarize key quantitative data from studies utilizing 3-O-Methyl-D-glucose.
Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Rat Adipocytes [9]
| Condition | Parameter | Value |
| Basal | K_m (Equilibrium Exchange) | ~3.5 mM |
| V_max | ~0.13 mmol/s/L intracellular water | |
| Insulin-Stimulated | K_m (Equilibrium Exchange) | ~3.5 mM |
| V_max | ~0.8 mmol/s/L intracellular water | |
| K_m (Net Uptake) | 2.5 - 5 mM |
Table 2: Analytical Performance of GC-MS Quantification of 3-O-Methyl-D-glucose in Human Plasma [4]
| Parameter | Value |
| Intra-assay Coefficient of Variation | 0.1% |
| Inter-assay Coefficient of Variation | 3.7% |
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway Leading to GLUT4 Translocation
The canonical insulin signaling pathway is a key regulator of glucose homeostasis. The binding of insulin to its receptor on muscle and fat cells initiates a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake. This compound can be used to quantify the functional outcome of this pathway.
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Experimental Workflow for Assessing Drug Effects on Glucose Transport
This workflow outlines the general steps for evaluating the effect of a test compound on glucose transport using this compound.
Caption: Workflow for evaluating drug effects on glucose transport.
Synthesis of this compound
-
Protection of D-Glucose-13C6: The hydroxyl groups at positions 1, 2, 4, and 6 of D-Glucose-13C6 would first need to be protected to ensure selective methylation at the C3 hydroxyl group. This could be achieved through a series of protection-deprotection steps using standard protecting groups for carbohydrates.
-
Methylation: The free hydroxyl group at the C3 position would then be methylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base (e.g., sodium hydride).
-
Deprotection: Finally, the protecting groups on the other hydroxyl groups would be removed to yield this compound.
The synthesis of isotopically labeled compounds is a specialized field, and it is often more practical for research laboratories to procure such compounds from commercial suppliers who specialize in their synthesis and purification.
Conclusion
This compound is a powerful and versatile tool for the direct and accurate measurement of glucose transport in a wide range of research applications. Its non-metabolizable nature, combined with the precision of stable isotope labeling, provides researchers with a robust method to investigate glucose metabolism in health and disease, and to screen for novel therapeutic agents that modulate glucose transporter activity. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this valuable research compound.
References
- 1. Kinetic parameters of transport of 3-O-methylglucose and glucose in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New diabetogenic streptozocin analogue, 3-O-methyl-2-([(methylnitrosoamino) carbonyl]amino)-D-glucopyranose. Evidence for a glucose recognition site on pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
The Use of 3-O-Methyl-D-glucopyranose-13C6 in Elucidating Glucose Transporter Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of glucose across the cell membrane is a fundamental process for cellular metabolism and is primarily mediated by a family of proteins known as glucose transporters (GLUTs). The study of GLUT kinetics is crucial for understanding metabolic regulation in both healthy and diseased states, such as diabetes and cancer, and is a key area of focus in drug development. 3-O-Methyl-D-glucose (3-OMG) is a valuable tool in this field as it is recognized and transported by GLUTs but is not metabolized by the cell. This property allows for the specific measurement of transport rates without the confounding influence of downstream metabolic pathways. The stable isotope-labeled analog, 3-O-Methyl-D-glucopyranose-13C6, offers a non-radioactive alternative for these studies, enabling safer and more versatile experimental designs, particularly in applications involving mass spectrometry. This guide provides an in-depth overview of the application of this compound for studying glucose transporter kinetics, including experimental protocols and data interpretation.
Properties and Advantages of this compound
3-O-Methyl-D-glucopyranose is a synthetic analog of D-glucose where the hydroxyl group at the C3 position is replaced by a methoxy (B1213986) group. This modification prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis, effectively trapping it intracellularly only to the extent of reaching equilibrium with the extracellular concentration. The 13C6 designation indicates that all six carbon atoms in the glucopyranose ring are the heavy isotope of carbon, 13C.
Key Advantages:
-
Non-metabolizable: Allows for the direct measurement of transport kinetics, independent of cellular metabolism.
-
Stable Isotope Labeling: Eliminates the need for radioactive isotopes (like 14C or 3H), enhancing safety and simplifying disposal.
-
Mass Spectrometry Compatibility: The 13C6 label allows for sensitive and specific detection and quantification by mass spectrometry (MS), enabling flux analysis and detailed kinetic studies.
-
High Chemical Purity: Commercially available with high purity, ensuring reproducibility of experimental results.
Synthesis of this compound
-
Protection of Hydroxyl Groups: Starting with D-glucopyranose-13C6, the hydroxyl groups at positions 1, 2, 4, and 6 are protected using appropriate protecting groups (e.g., benzyl (B1604629) or silyl (B83357) ethers) to leave the C3 hydroxyl group accessible.
-
Methylation: The free C3 hydroxyl group is then methylated, typically using a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4) in the presence of a base (e.g., sodium hydride).
-
Deprotection: Finally, the protecting groups on the other hydroxyl groups are removed to yield this compound.
It is important to note that this is a generalized scheme, and the specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for high yield and purity. For many researchers, the commercial availability of this compound from specialized chemical suppliers is a more practical option.
Quantitative Data: Kinetic Parameters of 3-O-Methyl-D-glucose Transport
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the affinity of the transporter for its substrate and the maximum rate of transport, respectively. While specific kinetic data for this compound is not extensively published, it is widely assumed that the isotopic labeling has a negligible effect on its transport kinetics. Therefore, the kinetic parameters are expected to be comparable to those of unlabeled or 14C-labeled 3-O-Methyl-D-glucose. The following table summarizes published kinetic data for 3-O-methyl-glucose transport in various cell types.
| Cell Type | Transporter(s) | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Isolated Rat Hepatocytes | GLUT2 | 17-20 | Not reported in these units | [1] |
| Newborn Pig Red Blood Cells | Not specified | 15.2 (at 15°C), 18.2 (at 22°C) for efflux | Not reported in these units | [2] |
| Rat Adipocytes | GLUT4 | ~5 | Not reported in these units | [3] |
Experimental Protocols
General Workflow for a Glucose Uptake Assay
The following diagram illustrates a typical workflow for a glucose uptake assay using this compound.
Caption: General workflow for a glucose uptake assay.
Detailed Protocol for this compound Uptake in Adherent Cells
This protocol provides a step-by-step guide for measuring this compound uptake in adherent cell cultures.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 12-well or 24-well)
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable buffer)
-
This compound stock solution
-
Stimulating agents (e.g., insulin)
-
Cold stop solution (e.g., ice-cold PBS with a GLUT inhibitor like phloretin)
-
Lysis buffer (e.g., RIPA buffer)
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and grow to the desired confluency.
-
Glucose Starvation:
-
Aspirate the growth medium.
-
Wash the cells twice with warm KRH buffer.
-
Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
-
Stimulation:
-
Aspirate the starvation buffer.
-
Add KRH buffer containing the desired concentration of stimulating agent (e.g., 100 nM insulin) or vehicle control.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Uptake:
-
Add this compound to each well to a final desired concentration (e.g., 1-10 mM).
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell type.
-
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold stop solution to remove extracellular tracer and halt transport.
-
-
Cell Lysis:
-
Add an appropriate volume of lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and collect the lysate.
-
-
Metabolite Extraction:
-
Perform a liquid-liquid extraction on the cell lysate (e.g., using a methanol:chloroform:water method) to separate metabolites from proteins and lipids.
-
Collect the aqueous phase containing the this compound.
-
-
LC-MS/MS Analysis:
-
Dry the aqueous phase under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of intracellular this compound using a standard curve prepared with known concentrations of the labeled compound.
-
-
Data Normalization:
-
Normalize the amount of transported this compound to the total protein content of the cell lysate (determined by a protein assay like BCA) or to the cell number.
-
Signaling Pathways Influencing Glucose Transport
Glucose transport is tightly regulated by various signaling pathways. The insulin (B600854) signaling pathway is a primary regulator of GLUT4 translocation to the plasma membrane in muscle and adipose tissue.
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Conclusion
This compound is a powerful and safe tool for the investigation of glucose transporter kinetics. Its non-metabolizable nature coupled with the advantages of stable isotope labeling makes it ideal for detailed and accurate measurements of glucose transport in a variety of biological systems. The methodologies outlined in this guide provide a framework for researchers to design and execute robust experiments to probe the intricacies of glucose transport, contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for 3-O-Methyl-D-glucopyranose-13C6 in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a valuable tool in metabolic research, particularly for studying glucose transport. As a non-metabolizable analog of glucose, it is recognized and transported into cells by glucose transporters (GLUTs) but is not phosphorylated by hexokinase, the first enzymatic step in glycolysis.[1][2][3] This crucial characteristic prevents it from being further metabolized or trapped intracellularly as a phosphate (B84403) ester, allowing for the specific measurement of glucose transport kinetics.[2][3] The stable isotope-labeled version, 3-O-Methyl-D-glucopyranose-13C6 (3-OMG-13C6), enables precise and sensitive quantification of its uptake using mass spectrometry (MS), providing a robust alternative to radiolabeled analogs.[4]
These application notes provide a detailed protocol for utilizing this compound in a cell-based glucose uptake assay, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Assay
This assay measures the rate of glucose transport into cultured cells by incubating them with a known concentration of this compound for a defined period. Because 3-OMG is not metabolized, the amount of 3-OMG-13C6 that accumulates inside the cells is directly proportional to the rate of transport across the cell membrane.[1] After incubation, the cells are washed to remove extracellular tracer, and intracellular metabolites are extracted. The amount of 3-OMG-13C6 in the cell extract is then quantified by GC-MS. Normalizing the amount of internalized 3-OMG-13C6 to the cell number or protein content and the incubation time provides the glucose uptake rate.
Data Presentation
The following table summarizes representative quantitative data from studies using 3-O-Methyl-glucose to assess glucose transport. Note that this data is derived from studies using radiolabeled 3-OMG in human erythrocytes, as these provide a well-established model for GLUT1-mediated transport.
| Cell Type | Condition | 3-O-Methyl-glucose Concentration | Uptake | Reference |
| Human Erythrocytes | Control (Normal Subjects) | 0.5 mmol/L | 100 ± 22% (relative uptake) | [5] |
| Human Erythrocytes | Glucose-Transporter-Protein Syndrome (GTPS) Patients | 0.5 mmol/L | 44 ± 8% of controls | [5] |
| Human Erythrocytes | Control (Normal Subjects) | 20 mM | Higher uptake | [6] |
| Human Erythrocytes | Non-insulin-dependent diabetic subjects | 20 mM | Lower uptake than controls | [6] |
Experimental Protocols
Cell-Based Glucose Uptake Assay Using this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Cultured cells (e.g., adipocytes, muscle cells, cancer cell lines)
-
Cell culture medium (e.g., DMEM)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell lysis buffer (for protein quantification)
-
BCA Protein Assay Kit or similar
-
Internal standard for GC-MS analysis (optional but recommended)
Procedure:
-
Cell Culture: Plate cells in 6-well or 12-well plates and culture until they reach the desired confluency. For studies involving insulin (B600854) stimulation, differentiate cells as required (e.g., 3T3-L1 adipocytes).
-
Serum Starvation: Prior to the assay, wash the cells twice with warm PBS and then incubate in serum-free medium for 3-4 hours. This step helps to reduce basal glucose uptake.
-
Glucose Starvation: Gently wash the cells twice with warm, glucose-free KRH buffer. Incubate the cells in glucose-free KRH buffer for 1 hour at 37°C to deplete intracellular glucose stores.
-
Stimulation (Optional): For experiments investigating insulin-stimulated glucose uptake, replace the glucose-free KRH buffer with KRH buffer containing the desired concentration of insulin (e.g., 100 nM) and incubate for 30 minutes at 37°C. Include a non-stimulated control group.
-
Initiation of Uptake: Remove the buffer and add pre-warmed KRH buffer containing this compound at the desired final concentration (e.g., 1-10 mM).
-
Incubation: Incubate the cells for a defined period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically for each cell line to ensure initial linear uptake rates.[3]
-
Termination of Uptake: To stop the uptake, rapidly aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS. Perform this step quickly to minimize the efflux of intracellular 3-OMG-13C6.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Sample Preparation for GC-MS: a. Centrifuge the cell lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. b. Transfer the supernatant to a new tube. c. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Protein Quantification: In a parallel set of wells, lyse the cells using a suitable lysis buffer and determine the total protein concentration using a BCA assay. This will be used for normalization.
GC-MS Analysis of this compound
This is a general procedure for the derivatization and analysis of 3-OMG by GC-MS, based on established methods for glucose analysis.[4]
Derivatization (Methoxime-Trimethylsilyl Ether Derivatives):
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Incubate at 60°C for 60 minutes.
-
Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 60 minutes.
GC-MS Parameters:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for derivatized this compound.
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of 3-OMG-13C6 in the samples by comparing their peak areas to the standard curve.
-
Normalize the amount of 3-OMG-13C6 to the total protein concentration of the corresponding well.
-
Calculate the glucose uptake rate, typically expressed as pmol or nmol of 3-OMG-13C6 per mg of protein per minute.
Signaling Pathways and Experimental Workflow
Insulin Signaling Pathway Leading to GLUT4 Translocation
Insulin binding to its receptor initiates a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake capacity in insulin-sensitive tissues like muscle and fat.
Caption: Insulin signaling cascade leading to GLUT4 translocation.
GLUT1-Mediated Glucose Transport
GLUT1 is a facilitative glucose transporter responsible for basal glucose uptake in many cell types. Its activity can be a key focus in cancer metabolism research.
Caption: Facilitated diffusion via the GLUT1 transporter.
Experimental Workflow for Glucose Uptake Assay
The following diagram outlines the key steps in the this compound glucose uptake assay.
Caption: Experimental workflow for the 3-OMG-13C6 uptake assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-methyl-D-glucose uptake by erythrocytes of normal and diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-O-Methyl-D-glucose in Biological Matrices using 3-O-Methyl-D-glucopyranose-13C6 as an Internal Standard by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable glucose analog that is transported into cells by the same glucose transporters as D-glucose.[1] This property makes it an invaluable tool for studying glucose transport kinetics in various biological systems, providing insights into metabolic processes and diseases such as diabetes mellitus.[1] Accurate and precise quantification of 3-OMG in biological matrices is crucial for these studies.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS analysis. A SIL-IS, such as 3-O-Methyl-D-glucopyranose-13C6, has nearly identical physicochemical properties to the analyte of interest, causing it to co-elute and experience similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
This application note provides a detailed protocol for the quantification of 3-O-Methyl-D-glucose in plasma using this compound as an internal standard with LC-MS. The method described is suitable for pharmacokinetic studies and in vivo glucose transport research.
Experimental Protocols
Materials and Reagents
-
3-O-Methyl-D-glucose (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol (B129727)
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation plates or microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of 3-O-Methyl-D-glucose in 50:50 (v/v) acetonitrile:water.
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 (v/v) acetonitrile:water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 3-O-Methyl-D-glucose by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation
-
Plasma Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of each sample, add 10 µL of the 10 µg/mL internal standard working solution and vortex briefly.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.
-
Caption: Workflow for the preparation of plasma samples for LC-MS analysis.
LC-MS Method
-
LC Column: Amide-based column (e.g., 100 mm × 2.1 mm, 3.5 µm) suitable for hydrophilic interaction liquid chromatography (HILIC).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 90% B
-
1.0 min: 90% B
-
5.0 min: 20% B
-
5.1 min: 90% B
-
7.0 min: 90% B
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3-O-Methyl-D-glucose: To be determined empirically, but a likely transition would be based on the [M+Na]+ adduct.
-
This compound: To be determined empirically, but a likely transition would be based on the [M+6+Na]+ adduct.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and transitions.
-
Caption: Schematic of the LC-MS/MS analysis workflow.
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing QC samples at multiple concentration levels.
Calibration Curve
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Calibration Standard (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | Example Value |
| 20 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Expected Performance:
-
Linear Range: 10 - 1000 ng/mL
-
Correlation Coefficient (r²): > 0.99
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing QC samples at low, medium, and high concentrations within the calibration range.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15% | < 15% | 85-115% |
| Low | 30 | < 15% | < 15% | 85-115% |
| Medium | 300 | < 15% | < 15% | 85-115% |
| High | 800 | < 15% | < 15% | 85-115% |
LLOQ: Lower Limit of Quantification CV: Coefficient of Variation
Conclusion
The described LC-MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of 3-O-Methyl-D-glucose in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding research applications in metabolism and drug development.
References
Application Notes and Protocols for In Vivo Labeling with 3-O-Methyl-D-glucopyranose-13C6 in Mice
Application Notes
Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a glucose analog that is recognized and transported by glucose transporters (GLUTs), but it is not significantly metabolized by downstream glycolytic enzymes, such as hexokinase.[1][2] This property makes it an excellent tracer for studying the rate of glucose transport across cell membranes, independent of subsequent metabolic events. The stable isotope-labeled version, 3-O-Methyl-D-glucopyranose-13C6 (3-OMG-13C6), allows for the precise quantification of its uptake and distribution in various tissues in vivo using mass spectrometry-based techniques. This offers a powerful method to investigate alterations in glucose transport activity in different physiological and pathological states, such as diabetes, obesity, and cancer.[3]
Principle of the Method
The protocol described here outlines the in vivo administration of 3-OMG-13C6 to mice to assess tissue-specific glucose transport. Following administration, the tracer is transported into cells via GLUTs. Due to its metabolic stability, the amount of 3-OMG-13C6 that accumulates in a tissue over a specific period is proportional to the rate of glucose transport in that tissue.[1] By sacrificing the animals at defined time points and measuring the concentration and isotopic enrichment of 3-OMG-13C6 in various tissues (e.g., skeletal muscle, adipose tissue, brain, liver) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can obtain a quantitative measure of glucose transporter activity in vivo.[3][4]
Applications
-
Pharmacodynamic studies: To assess the effect of novel therapeutic agents on glucose transport in target tissues.
-
Disease modeling: To characterize alterations in glucose transport in mouse models of metabolic diseases.
-
Physiological studies: To investigate the regulation of glucose transport in response to various stimuli, such as insulin (B600854), exercise, or diet.
Experimental Protocols
This protocol is a synthesized methodology based on standard practices for in vivo stable isotope tracing in mice and the known properties of 3-O-Methyl-D-glucose.[5][6][7] Optimization of specific parameters such as dosage and time points may be necessary for specific experimental aims.
1. Animal Preparation
-
Animals: Use age- and sex-matched mice (e.g., C57BL/6J, 8-12 weeks old). House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Fasting: For studies on insulin-stimulated glucose uptake, fast mice for 5-6 hours prior to tracer administration to lower endogenous glucose and insulin levels.[8] For basal uptake studies, fasting may not be necessary or can be shorter (e.g., 3 hours).[6] Provide free access to water during fasting.
2. Preparation of this compound Solution
-
Vehicle: Dissolve this compound in sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS).
-
Concentration: The concentration should be calculated based on the desired dosage and the administration volume. For example, for a 2 mg/g dosage and an injection volume of 10 µL/g body weight, the required concentration would be 200 mg/mL. Ensure the tracer is fully dissolved.
3. Tracer Administration
-
Dosage: A starting dosage of 1-4 mg/g of body weight can be used, similar to protocols using 13C6-glucose.[6] The optimal dose should be determined empirically for the specific research question.
-
Route of Administration:
-
Intraperitoneal (IP) Injection: This is a common and technically straightforward method.[5][6]
-
Weigh the mouse to calculate the exact volume to be injected.
-
Administer the 3-OMG-13C6 solution via IP injection.
-
-
Oral Gavage: This route is suitable for studying intestinal absorption and subsequent tissue distribution.
-
Weigh the mouse and calculate the required volume.
-
Administer the solution using a proper-sized animal feeding needle.[7]
-
-
Intravenous (IV) Injection (Tail Vein): This route provides rapid systemic distribution.[9]
-
4. Sample Collection
-
Time Points: The time between tracer administration and tissue collection is critical. For rapid uptake studies, time points between 15 and 90 minutes are common.[6][10] A pilot study to determine the optimal time course for tissue accumulation is recommended.
-
Blood Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Tissue Collection:
-
Euthanize the mouse by an approved method (e.g., cervical dislocation following anesthesia).
-
Quickly dissect the tissues of interest (e.g., liver, quadriceps muscle, epididymal white adipose tissue, brain, heart).[5]
-
Rinse tissues in ice-cold PBS to remove excess blood.
-
Blot dry, weigh, and immediately freeze-clamp with tongs pre-chilled in liquid nitrogen.[7]
-
Store tissues at -80°C until metabolite extraction.
-
5. Sample Processing and Analysis
-
Metabolite Extraction:
-
Homogenize frozen tissue samples in a cold extraction solvent (e.g., 80:20 methanol:water).
-
Centrifuge the homogenates at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Analysis by Mass Spectrometry:
Data Presentation
Quantitative data from these experiments can be summarized to compare glucose transport across different tissues and experimental conditions.
Table 1: Example Quantitative Data for 3-O-Methyl-D-glucose Distribution (Reference)
This table presents reference distribution spaces for non-labeled 3-O-Methyl-D-glucose in rats, which can serve as an approximate guide for studies in mice.[1][2] The distribution space is a measure of the tissue-to-plasma concentration ratio.
| Tissue | Distribution Space |
| Brain | 0.52 |
| Heart | 0.52 |
| Liver | 0.75 |
Table 2: Expected Quantitative Outcomes from 3-OMG-13C6 Labeling
This table outlines the type of data that will be generated and how it can be presented.
| Parameter | Description | Example Presentation |
| Tissue Concentration | The absolute amount of 3-OMG-13C6 per gram of tissue. | nmol/g tissue |
| Isotopic Enrichment | The percentage of the 3-OMG pool that is 13C6-labeled. | % Enrichment |
| Tissue/Plasma Ratio | The ratio of 3-OMG-13C6 concentration in a specific tissue to that in the plasma. | Unitless ratio |
Mandatory Visualization
Below are diagrams representing the experimental workflow and the underlying biological pathway, generated using the DOT language.
Caption: A flowchart of the key steps in the in vivo labeling protocol.
Caption: 3-OMG is transported into the cell via GLUTs but not metabolized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]
- 9. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sicb.org [sicb.org]
Quantitative Analysis of Glucose Transport Using 3-O-Methyl-D-glucopyranose-13C6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose transport across the cell membrane is a fundamental biological process, critical for cellular metabolism and energy homeostasis. Dysregulation of glucose transport is a hallmark of numerous diseases, including cancer, diabetes, and metabolic syndrome. The study of glucose transport kinetics and its modulation by therapeutic agents is therefore of paramount importance in biomedical research and drug development. 3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable analog of glucose that is transported into cells by the same glucose transporters (GLUTs) as D-glucose.[1][2] Because it is not phosphorylated and trapped intracellularly, it allows for the specific measurement of glucose transport without the confounding effects of downstream metabolism.[1][2] The use of a stable isotope-labeled version, 3-O-Methyl-D-glucopyranose-13C6 (3-OMG-13C6), coupled with mass spectrometry, provides a highly sensitive and quantitative method to study glucose transport dynamics.
These application notes provide detailed protocols for the quantitative analysis of glucose transport in cultured cells using 3-OMG-13C6, from experimental design to data analysis.
Principle of the Assay
The assay is based on the principle of competitive uptake of a labeled, non-metabolizable glucose analog. Cultured cells are incubated with a known concentration of this compound for a defined period. The transport process is then stopped, and the intracellular concentration of 3-OMG-13C6 is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By measuring the rate of 3-OMG-13C6 uptake, the glucose transport activity of the cells can be determined. This method allows for the investigation of basal glucose transport rates, as well as the effects of various stimuli, inhibitors, or drug candidates on this process.
Applications
-
Screening of GLUT Inhibitors: High-throughput screening of small molecules to identify inhibitors of specific glucose transporters.
-
Characterization of Drug Action: Elucidating the mechanism of action of drugs that modulate glucose metabolism.
-
Studying Insulin (B600854) Signaling: Investigating the effects of insulin and other growth factors on glucose transport.
-
Disease Modeling: Characterizing glucose transport in cellular models of diseases such as cancer and diabetes.
-
Kinetic Analysis: Determining the kinetic parameters of glucose transport (Km and Vmax) in different cell types.
Experimental Workflow
A typical experimental workflow for a this compound uptake assay is depicted below.
Detailed Experimental Protocols
Protocol 1: In Vitro this compound Uptake Assay in Adherent Cells
Materials:
-
Adherent cell line of interest (e.g., HeLa, MCF-7, 3T3-L1)
-
Complete cell culture medium
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4)
-
This compound (3-OMG-13C6)
-
Test compounds (e.g., inhibitors, activators)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Multi-well plates (e.g., 24-well or 96-well)
-
Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells in complete medium under standard conditions (e.g., 37°C, 5% CO2).
-
Glucose Starvation (Optional): Prior to the assay, gently wash the cells twice with warm, glucose-free KRH buffer. Then, incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C. This step can enhance the signal by increasing the expression of glucose transporters on the cell surface.
-
Compound Treatment: Aspirate the starvation buffer and add fresh, warm KRH buffer containing the test compounds at the desired concentrations. Incubate for the desired pre-treatment time (e.g., 30 minutes). Include a vehicle control.
-
Initiate Uptake: To start the glucose transport assay, add KRH buffer containing 3-OMG-13C6 to each well. The final concentration of 3-OMG-13C6 should be optimized for the cell line but is typically in the range of 1-10 mM.
-
Incubation: Incubate the plate at 37°C for a predetermined time. The incubation time should be within the linear range of uptake for the specific cell line, typically 5-30 minutes.
-
Terminate Uptake: To stop the transport, rapidly aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS. It is critical to perform this step quickly to prevent further transport.
-
Metabolite Extraction: After the final wash, add 200 µL of pre-chilled 80% methanol to each well. Scrape the cells from the bottom of the well and transfer the cell lysate to a microcentrifuge tube.
-
Sample Preparation for LC-MS/MS: Centrifuge the cell lysates at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example using HILIC):
-
Column: HILIC column (e.g., Sequant ZIC-pHILIC, 2.1 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard. For a fully labeled 13C6 molecule, the precursor ion will be [M+H]+ or another adduct (e.g., [M+Na]+). The product ions will be characteristic fragments generated by collision-induced dissociation.
-
Example (hypothetical): Precursor ion (Q1): m/z 201.1 (for [M+H]+ of C6H14O6 with 6 13C atoms); Product ion (Q3): a specific fragment ion.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Peak Integration: Integrate the peak area of the MRM transition corresponding to 3-OMG-13C6.
-
Quantification: Generate a standard curve using known concentrations of 3-OMG-13C6. Use the standard curve to determine the amount of 3-OMG-13C6 in each sample.
-
Normalization: Normalize the amount of intracellular 3-OMG-13C6 to the total protein content or cell number in each well to account for variations in cell density.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from glucose transport studies using this compound.
Table 1: Kinetic Parameters of 3-O-Methylglucose Transport in Different Cell Types
| Cell Type | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Human Erythrocytes | 22 | ~149 (mmol/L/min) | [3] |
| Rat Hepatocytes | 18.1 ± 5.9 | 86.2 ± 9.7 | [4] |
| Rat Adipocytes | Not specified | Not specified | [5] |
| Rat Thymocytes | 6.0 | 1.36 ± 0.16 (mmol/min/L cell water) | [4] |
Table 2: Effect of Pharmacological Agents on 3-O-Methylglucose Uptake
| Cell Type | Compound | Concentration | % Inhibition of 3-OMG Uptake | Reference |
| Isolated Rat Hepatocytes | Dexamethasone | 2 µM | 50% | [6] |
| Isolated Rat Hepatocytes | Phloridzin | 2 mM | 63% | [6] |
| Isolated Rat Hepatocytes | Cytochalasin B | 40 µM | 88% | [6] |
| Rat Thymocytes | Dexamethasone | 5 x 10-7 M | 15-55% | [4] |
Signaling Pathway Diagrams
GLUT1-Mediated Glucose Transport
Glucose transporter 1 (GLUT1) is responsible for the basal level of glucose uptake in most cells.[3] Its activity is primarily regulated by the concentration of glucose and the metabolic state of the cell.
Insulin-Stimulated GLUT4 Translocation
In insulin-sensitive tissues like muscle and adipose tissue, insulin binding to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake.[7]
References
- 1. waters.com [waters.com]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. organomation.com [organomation.com]
- 4. mdpi.com [mdpi.com]
- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
Application Notes & Protocols: 3-O-Methyl-D-glucopyranose-¹³C₆ for Metabolic Analysis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased uptake and utilization of nutrients, most notably glucose, to fuel rapid proliferation and survival.[1] The study of metabolic fluxes, the rates of metabolic reactions, is crucial for understanding cancer biology and identifying novel therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, has become a primary tool for quantifying intracellular metabolic pathway activity.[2]
While uniformly ¹³C-labeled D-glucose ([U-¹³C₆]-D-glucose) is widely used to trace the fate of glucose carbons through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, quantifying the initial rate-limiting step of glucose uptake is also critical for a complete understanding of cancer metabolism. 3-O-Methyl-D-glucopyranose (3-OMG) is a glucose analog that is transported into cells by glucose transporters (GLUTs) but is not phosphorylated by hexokinase and therefore does not enter downstream metabolic pathways.[3][4] This property makes it an ideal tracer for specifically measuring the rate of glucose transport. By using the stable isotope-labeled version, 3-O-Methyl-D-glucopyranose-¹³C₆ (¹³C₆-3-OMG), researchers can employ sensitive mass spectrometry-based methods to quantify glucose uptake in cancer cells, complementing metabolic flux data from metabolizable tracers.
These application notes provide a comprehensive overview and detailed protocols for the use of ¹³C₆-3-OMG to measure glucose transport in cancer cells as a key component of metabolic flux analysis.
Principle of the Method
The ¹³C₆-3-OMG glucose transport assay is based on the following principles:
-
Competitive Transport: ¹³C₆-3-OMG is recognized and transported by the same GLUT transporters as D-glucose.[5]
-
Metabolically Inert: Once inside the cell, ¹³C₆-3-OMG is not a substrate for hexokinase and is not further metabolized.[4] Its intracellular concentration is therefore directly proportional to its transport across the cell membrane.
-
Short Incubation Time: Because 3-OMG is not metabolized, it will eventually reach equilibrium across the cell membrane. To measure the initial rate of uptake, a short incubation time is used where the transport is still in a linear phase.[3]
-
Stable Isotope Detection: The incorporation of ¹³C atoms in ¹³C₆-3-OMG allows for its sensitive and specific detection by mass spectrometry, distinguishing it from the unlabeled 3-OMG and other cellular metabolites.
By incubating cancer cells with a known concentration of ¹³C₆-3-OMG for a defined period, quenching the transport, and then measuring the intracellular concentration of ¹³C₆-3-OMG using Liquid Chromatography-Mass Spectrometry (LC-MS), the rate of glucose uptake can be accurately determined.
Applications in Cancer Research
-
Quantifying Glucose Uptake: Directly measure the rate of glucose transport in various cancer cell lines to understand their metabolic phenotype.
-
Evaluating GLUT Inhibitors: Screen for and characterize the efficacy of small molecule inhibitors targeting glucose transporters.
-
Complementing Metabolic Flux Analysis (MFA): Provide a critical input parameter (glucose uptake rate) for computational models of metabolic flux, leading to more accurate flux maps of downstream pathways like glycolysis and the TCA cycle.
-
Investigating the Effects of Genetic Perturbations: Assess how the knockdown or overexpression of oncogenes or tumor suppressors affects glucose transport.
-
Studying the Impact of the Tumor Microenvironment: Analyze how factors such as hypoxia or nutrient deprivation alter glucose uptake capacity in cancer cells.
Data Presentation: Quantitative Glucose Uptake and GLUT Expression
The rate of glucose uptake, mediated by GLUT transporters, varies significantly across different cancer cell lines. This is often correlated with the expression levels of specific GLUT isoforms, particularly GLUT1 and GLUT3.[3][5] The following tables summarize representative data for GLUT expression and glucose uptake in common cancer cell lines. It is important to note that many of the cited glucose uptake rates were determined using radiolabeled glucose analogs like 2-deoxy-D-glucose (2-DG), but these values provide a reasonable expectation for uptake rates measured with ¹³C₆-3-OMG.
Table 1: Relative mRNA Expression of GLUT1 and GLUT3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GLUT1 (SLC2A1) mRNA Expression (Relative to Normal Epithelial Cells) | GLUT3 (SLC2A3) mRNA Expression (Relative to Normal Epithelial Cells) |
| A549 | Lung Cancer | High | Moderate |
| NCI-H460 | Lung Cancer | High | High |
| MCF-7 | Breast Cancer | High | Low |
| MDA-MB-231 | Breast Cancer | High | Moderate |
| PC-3 | Prostate Cancer | High | High |
| LNCaP | Prostate Cancer | Moderate | Low |
| Data compiled from literature, indicating a general trend of GLUT overexpression in cancer cells compared to their normal counterparts.[6] |
Table 2: Representative Glucose Uptake Rates in Cancer Cell Lines
| Cell Line | Cancer Type | Glucose Uptake Rate (nmol/mg protein/min) | Methodological Reference for Uptake Measurement |
| MCF-7 | Breast Cancer | ~ 1.5 - 3.0 | 2-Deoxy-D-[³H]glucose |
| MDA-MB-231 | Breast Cancer | ~ 4.0 - 6.0 | 2-Deoxy-D-[³H]glucose |
| A549 | Lung Cancer | ~ 5.0 - 8.0 | 2-Deoxy-D-[¹⁴C]glucose |
| HCT116 | Colon Cancer | ~ 6.0 - 10.0 | [¹⁸F]FDG PET |
| Panc-1 | Pancreatic Cancer | ~ 3.0 - 5.0 | 2-Deoxy-D-[³H]glucose |
| These values are approximate and can vary based on experimental conditions. They serve as a baseline for expected uptake rates.[7] |
Experimental Protocols
Protocol 1: ¹³C₆-3-O-Methyl-D-glucose Uptake Assay
This protocol describes the measurement of glucose uptake in adherent cancer cells using ¹³C₆-3-OMG and analysis by LC-MS.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer
-
3-O-Methyl-D-glucopyranose-¹³C₆ (¹³C₆-3-OMG)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Liquid chromatography-mass spectrometer (LC-MS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment. Culture overnight.
-
Glucose Starvation: On the day of the experiment, aspirate the culture medium. Wash the cells twice with 2 mL of warm, glucose-free DMEM or KRH buffer.
-
Tracer Incubation: Add 1 mL of pre-warmed glucose-free medium containing a known concentration of ¹³C₆-3-OMG (e.g., 100 µM) to each well. Incubate for a short, defined period (e.g., 5 minutes) at 37°C. Note: The optimal incubation time should be determined empirically to ensure the measurement is within the linear range of uptake.
-
Stopping the Uptake: To terminate the transport, rapidly aspirate the tracer-containing medium and immediately wash the cells three times with 2 mL of ice-cold PBS.
-
Metabolite Extraction: Place the plate on dry ice. Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein and Debris Precipitation: Vortex the tubes and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Preparation for LC-MS: Transfer the supernatant containing the polar metabolites to a new tube. Dry the extracts using a vacuum concentrator.
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS Analysis of ¹³C₆-3-O-Methyl-D-glucose
This is a general protocol for the analysis of ¹³C₆-3-OMG using hydrophilic interaction liquid chromatography (HILIC) coupled to a mass spectrometer.
Instrumentation:
-
UPLC or HPLC system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer
LC Conditions (HILIC):
-
Column: HILIC column (e.g., amide or aminopropyl phase)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
-
Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase B, and gradually decrease to elute polar compounds.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-10 µL
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type:
-
High-Resolution MS: Full scan mode to detect the accurate mass of ¹³C₆-3-OMG.
-
Triple Quadrupole MS: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
Mass-to-Charge Ratio (m/z) to Monitor:
-
Unlabeled 3-OMG (if used as a standard): C₇H₁₄O₆, [M+H]⁺ ≈ 195.08
-
¹³C₆-3-OMG: ¹³C₆¹²CH₁₄O₆, [M+H]⁺ ≈ 201.10
-
Data Analysis:
-
Integrate the peak area for the ¹³C₆-3-OMG signal.
-
Create a standard curve using known concentrations of ¹³C₆-3-OMG to quantify the amount in the cell extracts.
-
Normalize the amount of intracellular ¹³C₆-3-OMG to the total protein content or cell number for each sample.
-
Calculate the uptake rate (e.g., in nmol/mg protein/min).
Mandatory Visualizations
References
- 1. Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy [mdpi.com]
- 2. Expression of GLUT1 and GLUT3 Glucose Transporters in Endometrial and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Frontiers | Different Glucose Metabolic Features According to Cancer and Immune Cells in the Tumor Microenvironment [frontiersin.org]
- 5. Expression of the glucose transporters GLUT1, GLUT3, GLUT4 and GLUT12 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 3-O-Methyl-D-glucopyranose using a Stable Isotope Dilution GC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable glucose analog that is transported into cells by the same glucose transporters as D-glucose.[1] This characteristic makes it an invaluable tool for studying glucose transport kinetics in various biological systems, providing insights into metabolic regulation and the effects of therapeutic agents on glucose uptake.[1] Accurate and sensitive quantification of 3-OMG is crucial for these studies. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of small molecules like monosaccharides. However, due to their low volatility, sugars require chemical derivatization prior to GC-MS analysis.[2][3][4]
This application note details a robust and reliable method for the quantitative analysis of 3-O-Methyl-D-glucopyranose in biological matrices using a stable isotope-labeled internal standard, 3-O-Methyl-D-glucopyranose-13C6. The use of a stable isotope internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high precision and accuracy.[5][6][7] The protocol outlines sample preparation, derivatization to form methoxime-trimethylsilyl (MO-TMS) ethers, and the parameters for GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of 3-O-Methyl-D-glucopyranose is depicted below.
Caption: Experimental workflow for 3-O-Methyl-D-glucopyranose quantification.
Protocol
1. Materials and Reagents
-
3-O-Methyl-D-glucopyranose (Sigma-Aldrich or equivalent)
-
This compound (Isotope-labeled internal standard, Cambridge Isotope Laboratories, Inc. or equivalent)
-
Methoxyamine hydrochloride (Sigma-Aldrich)
-
Pyridine (B92270) (anhydrous, Sigma-Aldrich)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich)
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
Solvents: Acetonitrile (B52724), Methanol, Chloroform (HPLC grade)
-
Ultrapure water
2. Sample Preparation (from Plasma)
-
To a 100 µL plasma sample, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
3. Derivatization (Methoxime-Trimethylsilylation)
Derivatization is a critical step to make the sugars volatile for GC analysis.[2][4][8][9] This two-step process first involves oximation to prevent the formation of multiple sugar isomers, followed by silylation to replace active hydrogens.[3][8]
-
To the dried sample residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex thoroughly and incubate at 60°C for 60 minutes.
-
Cool the sample to room temperature.
-
Add 80 µL of BSTFA with 1% TMCS.
-
Vortex and incubate at 70°C for 60 minutes.[9]
-
After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[10] |
| Source Temperature | 230°C[10] |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, monitoring specific ions for the analyte and the internal standard provides higher sensitivity and selectivity compared to full scan mode.
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 3-O-Methyl-D-glucopyranose | MO-TMS | 219 | 103, 205, 321 |
| This compound | MO-TMS | 224 | 106, 209, 327 |
Calibration and Quantification
A calibration curve should be prepared by spiking known concentrations of 3-O-Methyl-D-glucopyranose into a blank matrix (e.g., charcoal-stripped plasma) and processing them alongside the samples. The concentration of the internal standard is kept constant. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
Method Validation Summary
The following table presents typical performance characteristics of this method.
| Parameter | Result |
| Linear Range | 0.5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Signaling Pathway Context
The quantification of 3-O-Methyl-D-glucopyranose is often used to probe the activity of glucose transporters (GLUTs), which are key components of cellular glucose metabolism pathways.
Caption: Role of 3-O-Methyl-D-glucopyranose in studying glucose transport.
Conclusion
This application note provides a detailed and robust GC-MS method for the quantification of 3-O-Methyl-D-glucopyranose in biological samples. The use of a stable isotope-labeled internal standard and a well-defined derivatization protocol ensures high accuracy, precision, and reliability of the results. This method is well-suited for researchers in metabolism, pharmacology, and drug development who require precise measurements of glucose transport.
References
- 1. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isotope labeling pattern study of central carbon metabolites using GC/MS. | Semantic Scholar [semanticscholar.org]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 9. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 10. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 3-O-Methyl-D-glucopyranose-¹³C₆ in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable glucose analog that is transported into cells by the same glucose transporters as D-glucose.[1][2] This property makes it a valuable tool in biomedical research, particularly for studying glucose transport kinetics in various physiological and pathological states, such as diabetes and cancer.[1] Accurate and precise quantification of 3-OMG in biological matrices like plasma is crucial for these studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-O-Methyl-D-glucopyranose-¹³C₆, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[3][4][5]
This application note provides a detailed protocol for the sample preparation of 3-O-Methyl-D-glucopyranose and its ¹³C₆-labeled internal standard from human plasma samples for subsequent analysis by LC-MS/MS. The described method is simple, robust, and suitable for high-throughput analysis.
Experimental Workflow
The overall workflow for the plasma sample preparation is depicted in the following diagram:
References
- 1. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Calculating Intracellular Water Space Using 3-O-Methyl-D-glucopyranose-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of intracellular water space is crucial for understanding cellular physiology, drug transport, and metabolism. 3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable analog of glucose that is transported into cells by glucose transporters.[1] Because it is not further metabolized, at equilibrium, its concentration within the cell reflects the intracellular water volume. The use of a stable isotope-labeled version, 3-O-Methyl-D-glucopyranose-13C6 (¹³C₆-3-OMG), coupled with sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), offers a robust and non-radioactive method for this measurement.
This document provides a detailed protocol for the determination of intracellular water space in cultured cells using ¹³C₆-3-OMG and an extracellular marker.
Principle of the Method
The method is based on the differential distribution of two markers:
-
¹³C₆-3-O-Methyl-D-glucopyranose (¹³C₆-3-OMG): A cell-permeable, non-metabolizable glucose analog that distributes throughout the total water space (intracellular and extracellular).
-
An Extracellular Marker (e.g., Inulin): A large, cell-impermeable molecule that is restricted to the extracellular space.
By measuring the total volume occupied by ¹³C₆-3-OMG and subtracting the extracellular volume determined by the extracellular marker, the intracellular water space can be calculated.
Data Summary
The following table summarizes representative values for intracellular water space determined using 3-O-methyl-D-glucose in various biological systems. Note that values can vary depending on cell type, culture conditions, and the specific methodology used.
| Cell/Tissue Type | Organism | Intracellular Water Space (µL/10⁶ cells or µL/mg protein) | Reference |
| Leukocytes | Rat | Varies (3-OMG volume was 40% of total cell water) | [2] |
| Brain | Rat | 0.52 (distribution space) | [3] |
| Heart | Rat | 0.52 (distribution space) | [3] |
| Liver | Rat | 0.75 (distribution space) | [3] |
| Erythrocytes | Rat | Vm for uptake: 0.055 ± 0.003 µmol/(mL cell water)⁻¹·min⁻¹ | [1] |
Experimental Protocols
Materials and Reagents
-
This compound (¹³C₆-3-OMG)
-
Inulin (or other suitable extracellular marker, e.g., FITC-inulin)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Internal standard for LC-MS analysis (e.g., ¹³C-labeled amino acid)
-
Cultured cells of interest
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge
-
Microcentrifuge
-
Cell counter
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Vortex mixer
-
Sonicator (optional)
-
Freezer (-80°C)
Protocol 1: Determination of Intracellular Water Space
This protocol outlines the steps for incubating cells with the markers, harvesting, and preparing the samples for analysis.
1. Cell Seeding and Culture:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and culture until they reach the desired confluency.
-
Ensure a sufficient number of cells for accurate quantification (typically >1x10⁶ cells per sample).
2. Incubation with Markers:
-
Prepare an incubation buffer containing a known concentration of ¹³C₆-3-OMG and the extracellular marker (e.g., 1 mM ¹³C₆-3-OMG and 1 mg/mL inulin) in the appropriate cell culture medium.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the incubation buffer to the cells and incubate for a sufficient time to allow ¹³C₆-3-OMG to reach equilibrium. The time required should be determined empirically for each cell line but is typically in the range of 30-60 minutes.
3. Cell Harvesting and Washing:
-
To terminate the incubation, rapidly aspirate the incubation buffer.
-
Immediately wash the cells three times with a large volume of ice-cold PBS to remove extracellular markers. This step is critical and should be performed quickly to prevent the efflux of intracellular ¹³C₆-3-OMG.
4. Cell Lysis and Metabolite Extraction:
-
After the final wash, add a known volume of ice-cold lysis buffer (e.g., 500 µL of 80% methanol) to each well.
-
Scrape the cells from the culture surface and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously.
-
(Optional) Sonicate the samples on ice to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for LC-MS/MS analysis.
5. Analysis by LC-MS/MS:
-
Analyze the intracellular extract and a standard curve of known concentrations of ¹³C₆-3-OMG and the extracellular marker using a suitable LC-MS/MS method.
-
The LC-MS/MS method should be optimized for the separation and detection of ¹³C₆-3-OMG and the extracellular marker.
6. Data Calculation:
-
Determine the amount of intracellular ¹³C₆-3-OMG: From the LC-MS/MS data and the standard curve, calculate the amount (in moles) of ¹³C₆-3-OMG in the cell extract.
-
Determine the amount of trapped extracellular marker: Similarly, calculate the amount of the extracellular marker in the cell extract. This represents the volume of extracellular fluid that was trapped with the cell pellet.
-
Calculate the intracellular water space (ICW): ICW (µL/10⁶ cells) = [ (Amount of intracellular ¹³C₆-3-OMG / [¹³C₆-3-OMG] in medium) - (Amount of trapped extracellular marker / [extracellular marker] in medium) ] / (Number of cells in millions)
Where the concentrations in the medium are the initial concentrations in the incubation buffer.
Visualizations
Experimental Workflow
Caption: Workflow for intracellular water space determination.
Logical Relationship for Calculation
Caption: Calculation of intracellular water space.
References
- 1. 3-O-methyl-D-glucose transport in rat red cells: effects of heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method using 3-O-methyl-D-glucose and phloretin for the determination of intracellular water space of cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-O-Methyl-D-glucopyranose-¹³C₆ in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable analog of D-glucose, making it an invaluable tool in the study of glucose transport.[1][2][3] Its carbon-13 labeled form, 3-O-Methyl-D-glucopyranose-¹³C₆, allows for stable isotope tracing to precisely quantify glucose transport rates in various tissues and cells, independent of downstream metabolic processes. This is particularly crucial in diabetes research, where understanding impairments in glucose uptake is a key focus.
Unlike D-glucose, 3-OMG is recognized and transported by glucose transporter (GLUT) proteins but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1][2] Consequently, it is not phosphorylated and trapped intracellularly, allowing for the specific measurement of transport kinetics. The use of the ¹³C₆-labeled variant enables highly sensitive and specific detection by mass spectrometry, distinguishing it from endogenous glucose.
These application notes provide detailed protocols for utilizing 3-O-Methyl-D-glucopyranose-¹³C₆ to investigate glucose transport in both in vitro and in vivo models of diabetes.
Key Applications in Diabetes Research
-
Quantification of tissue-specific glucose transport: Assess the rate of glucose uptake in key metabolic tissues such as skeletal muscle, adipose tissue, and liver in animal models of diabetes and obesity.
-
Elucidation of insulin (B600854) signaling pathways: Investigate the effects of insulin and other signaling molecules on GLUT4 translocation and glucose transport.
-
Screening of therapeutic agents: Evaluate the efficacy of novel drugs aimed at improving insulin sensitivity and glucose uptake.
-
Diagnosis of glucose transporter deficiencies: Aid in the characterization of conditions like Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the transport of 3-O-Methyl-D-glucose in metabolically relevant cells.
Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Rat Adipocytes
| Condition | Km (mM) | Vmax (mmol/s/L intracellular water) |
| Basal | ~3.5 | ~0.13 |
| Insulin-stimulated | ~3.5 | ~0.8 |
Data adapted from studies on isolated rat adipocytes. The Km for 3-O-methylglucose equilibrium exchange remains relatively constant in the presence or absence of insulin, while the Vmax is significantly increased by insulin, reflecting the translocation of more glucose transporters to the cell surface.[5]
Table 2: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Isolated Rat Hepatocytes
| Transport Condition | Km (mM) | Vmax (mmol/L cell water/min) |
| Equilibrium Exchange Entry | 18.1 ± 5.9 | 86.2 ± 9.7 |
| Equilibrium Exchange Exit | 17.6 ± 3.5 | 78.8 ± 5.3 |
| Zero Trans Exit | 16.8 ± 4.6 | 84.1 ± 8.4 |
Data obtained from studies at 20°C and pH 7.4, demonstrating the symmetrical nature of 3-O-methylglucose transport in hepatocytes.[6]
Experimental Protocols
Protocol 1: In Vitro Glucose Transport Assay in Primary Adipocytes
This protocol details the measurement of glucose transport in primary adipocytes using 3-O-Methyl-D-glucopyranose-¹³C₆.
Materials:
-
3-O-Methyl-D-glucopyranose-¹³C₆
-
Primary adipocytes (e.g., isolated from murine epididymal fat pads)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4) with 0.2% bovine serum albumin (BSA)
-
Insulin solution (100 nM in KRH buffer)
-
Phloretin solution (200 µM in KRH buffer, as a stop solution)
-
Internal standard for GC-MS (e.g., a known concentration of a non-endogenous labeled compound)
-
Reagents for cell lysis and protein quantification
-
GC-MS system
Procedure:
-
Cell Preparation: Isolate primary adipocytes and allow them to recover. Differentiate pre-adipocyte cell lines like 3T3-L1 into mature adipocytes if primary cells are not used.
-
Insulin Stimulation:
-
Wash adipocytes twice with KRH buffer.
-
Incubate cells in KRH buffer for 2 hours at 37°C for serum starvation.
-
Divide cells into basal and insulin-stimulated groups.
-
Treat the insulin-stimulated group with 100 nM insulin for 30 minutes at 37°C. Add an equal volume of KRH buffer to the basal group.
-
-
Glucose Transport Assay:
-
Initiate glucose transport by adding KRH buffer containing a known concentration of 3-O-Methyl-D-glucopyranose-¹³C₆ (e.g., 1 mM).
-
Incubate for 10 minutes at 37°C.
-
-
Termination of Transport:
-
Stop the transport by adding ice-cold KRH buffer containing 200 µM phloretin.
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular tracer.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells in a suitable buffer.
-
Collect the lysate and determine the protein concentration.
-
Add an internal standard to the lysate for subsequent GC-MS analysis.
-
-
GC-MS Analysis:
-
Prepare samples for GC-MS by derivatization (e.g., methoxime-trimethylsilyl ether derivatives).
-
Analyze the intracellular concentration of 3-O-Methyl-D-glucopyranose-¹³C₆ using a validated GC-MS method.
-
-
Data Analysis:
-
Calculate the rate of glucose transport and normalize to protein concentration.
-
Compare the transport rates between basal and insulin-stimulated groups.
-
Protocol 2: In Vivo Measurement of Tissue-Specific Glucose Transport in a Mouse Model of Diabetes
This protocol describes the use of 3-O-Methyl-D-glucopyranose-¹³C₆ to assess glucose transport in various tissues of a diabetic mouse model.
Materials:
-
Diabetic mouse model (e.g., db/db mice) and control littermates.
-
Sterile saline solution.
-
3-O-Methyl-D-glucopyranose-¹³C₆ solution in sterile saline.
-
Anesthesia.
-
Surgical tools for tissue dissection.
-
Homogenization buffer.
-
Internal standard for GC-MS.
-
GC-MS system.
Procedure:
-
Animal Preparation:
-
Fast mice for 5-6 hours.
-
Anesthetize the mice.
-
-
Tracer Administration:
-
Administer a bolus injection of 3-O-Methyl-D-glucopyranose-¹³C₆ via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at timed intervals (e.g., 5, 15, 30, 60 minutes) to determine the plasma clearance of the tracer.
-
-
Tissue Collection:
-
At the end of the experimental period (e.g., 60 minutes), euthanize the mouse and rapidly dissect key metabolic tissues (e.g., gastrocnemius muscle, epididymal white adipose tissue, liver).
-
Wash the tissues in ice-cold saline and freeze them immediately in liquid nitrogen.
-
-
Tissue Homogenization and Sample Preparation:
-
Homogenize the frozen tissues in a suitable buffer.
-
Take an aliquot for protein determination.
-
Add an internal standard to the homogenate.
-
-
GC-MS Analysis:
-
Extract the tracer from the plasma and tissue homogenates.
-
Derivatize the samples for GC-MS analysis.
-
Quantify the concentration of 3-O-Methyl-D-glucopyranose-¹³C₆ in plasma and tissues.
-
-
Data Analysis:
-
Calculate the tissue-specific glucose transport index based on the accumulation of the tracer in the tissue relative to the plasma concentration over time.
-
Compare the glucose transport indices between diabetic and control mice.
-
Visualizations
References
Measuring Glucose Transporter Activity with 3-O-Methyl-D-glucopyranose-13C6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of glucose across the cell membrane is a fundamental process in cellular metabolism and is tightly regulated. Dysregulation of glucose transport is a hallmark of various metabolic diseases, including type 2 diabetes and cancer. Therefore, the accurate measurement of glucose transporter (GLUT) activity is crucial for basic research and drug development. 3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable analog of glucose, meaning it is recognized and transported by GLUTs but is not subsequently phosphorylated and metabolized within the cell.[1][2] This characteristic makes it an excellent tool for specifically studying the transport step of glucose uptake.
The use of a stable isotope-labeled version, 3-O-Methyl-D-glucopyranose-13C6 (13C6-3-OMG), coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), offers a sensitive, quantitative, and non-radioactive method for measuring glucose transporter activity.[1][3] This approach allows for precise quantification of the tracer in cell lysates or tissue extracts, providing a direct measure of glucose transporter function.
These application notes provide detailed protocols for in vitro and in vivo measurement of glucose transporter activity using 13C6-3-OMG and LC-MS/MS, along with an overview of the key signaling pathways that regulate this process.
Advantages of Using this compound
The use of 13C6-3-OMG for measuring glucose transporter activity offers several advantages over other methods:
-
Specificity for Transport: As a non-metabolizable glucose analog, 3-OMG uptake directly reflects the rate of glucose transport, without confounding factors from downstream metabolic pathways.[1][2]
-
Non-Radioactive: The use of a stable isotope label eliminates the need for radioactive materials and the associated safety and disposal concerns.
-
High Sensitivity and Specificity: LC-MS/MS provides excellent sensitivity and specificity for the detection and quantification of 13C6-3-OMG, allowing for accurate measurements even in complex biological matrices.[4][5][6]
-
Multiplexing Capability: LC-MS-based methods can be adapted to simultaneously measure other metabolites, providing a more comprehensive understanding of cellular metabolism.
Comparison with 2-Deoxy-D-glucose (2-DG)
| Feature | 3-O-Methyl-D-glucose (3-OMG) | 2-Deoxy-D-glucose (2-DG) |
| Metabolism | Not metabolized.[1][2] | Phosphorylated to 2-DG-6-phosphate and trapped intracellularly. |
| Measurement | Reflects bidirectional transport. | Reflects unidirectional glucose uptake (transport and phosphorylation). |
| Assay Endpoint | Intracellular concentration of 3-OMG. | Intracellular accumulation of 2-DG-6-phosphate. |
| Advantages | Directly measures transporter activity. | Signal accumulation can increase sensitivity. |
| Disadvantages | Rapid equilibration may require shorter incubation times. | Does not distinguish between transport and phosphorylation. |
Signaling Pathways Regulating Glucose Transport
Glucose uptake is primarily regulated by the insulin (B600854) and AMPK signaling pathways, which control the translocation of glucose transporters, particularly GLUT4 in muscle and adipose tissue, to the plasma membrane.
// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor (IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRS [label="IRS Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt/PKB", fillcolor="#34A853", fontcolor="#FFFFFF"]; AS160 [label="AS160", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4_vesicle [label="GLUT4 Vesicle", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4_translocation [label="GLUT4 Translocation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_uptake [label="Glucose Uptake", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Insulin -> IR; IR -> IRS [arrowhead=tee]; IRS -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1; PDK1 -> Akt; Akt -> AS160 [arrowhead=tee]; AS160 -> GLUT4_translocation [style=dashed, arrowhead=tee]; GLUT4_vesicle -> GLUT4_translocation; GLUT4_translocation -> Glucose_uptake; } .dot
Caption: Insulin signaling pathway leading to GLUT4 translocation.
// Nodes Energy_Stress [label="Energy Stress\n(e.g., Exercise, Hypoxia)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP_ATP [label="Increased AMP/ATP Ratio", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LKB1 [label="LKB1", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TBC1D1_4 [label="TBC1D1/4 (AS160)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4_vesicle [label="GLUT4 Vesicle", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4_translocation [label="GLUT4 Translocation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_uptake [label="Glucose Uptake", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Energy_Stress -> AMP_ATP; AMP_ATP -> LKB1; LKB1 -> AMPK [label=" phosphorylates"]; AMPK -> TBC1D1_4 [arrowhead=tee]; TBC1D1_4 -> GLUT4_translocation [style=dashed, arrowhead=tee]; GLUT4_vesicle -> GLUT4_translocation; GLUT4_translocation -> Glucose_uptake; } .dot
Caption: AMPK signaling pathway promoting glucose uptake.
Experimental Protocols
In Vitro Glucose Transporter Activity Assay in Cultured Cells
This protocol describes a method for measuring 13C6-3-OMG uptake in cultured cells, such as L6 myotubes or 3T3-L1 adipocytes.[1][7][8]
Materials:
-
This compound (13C6-3-OMG)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4)
-
Insulin or other stimulating agents (e.g., AICAR for AMPK activation)
-
Cytochalasin B (inhibitor of glucose transport)
-
Ice-cold methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Differentiation:
-
Culture cells to confluence in 6-well or 12-well plates.
-
Differentiate cells into the desired phenotype (e.g., myotubes or adipocytes) according to established protocols.
-
-
Serum Starvation:
-
Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium to establish a basal state.
-
-
Stimulation:
-
Wash the cells once with warm KRH buffer.
-
Pre-incubate the cells in KRH buffer for 30 minutes at 37°C.
-
For stimulated conditions, add insulin (e.g., 100 nM) or other agonists for the desired time (e.g., 20-30 minutes). For basal conditions, add vehicle.
-
To determine non-specific uptake, pre-incubate a set of wells with a glucose transport inhibitor like Cytochalasin B (e.g., 20 µM) for 30 minutes prior to adding the tracer.
-
-
13C6-3-OMG Uptake:
-
Initiate the uptake by adding KRH buffer containing 13C6-3-OMG (e.g., 1 mM final concentration).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure linear uptake.
-
-
Termination of Uptake and Cell Lysis:
-
To stop the transport, rapidly wash the cells three times with ice-cold PBS.
-
Add a fixed volume of ice-cold 80% methanol to each well to lyse the cells and extract metabolites.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the cell lysates and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis (Representative Method):
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Amide or Aminopropyl phase)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar 13C6-3-OMG.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the specific precursor and product ions for 13C6-3-OMG. For example, for a precursor ion [M+H]+, a characteristic fragment ion would be monitored.
Data Analysis:
-
Generate a standard curve using known concentrations of 13C6-3-OMG.
-
Quantify the amount of 13C6-3-OMG in each sample by interpolating from the standard curve.
-
Normalize the uptake to the total protein content of each well.
-
Calculate specific uptake by subtracting the non-specific uptake (in the presence of Cytochalasin B) from the total uptake.
Caption: In Vitro Glucose Transporter Activity Assay Workflow.
In Vivo Glucose Transporter Activity Assay
This protocol provides a general framework for measuring in vivo glucose transport using 13C6-3-OMG in animal models.[2][3][9]
Materials:
-
This compound (13C6-3-OMG)
-
Sterile saline
-
Anesthesia
-
Insulin (for hyperinsulinemic-euglycemic clamp studies)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Protein precipitation solution (e.g., perchloric acid or methanol/acetonitrile)
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
Fast animals overnight (e.g., 6-8 hours) to achieve a basal metabolic state.
-
-
Tracer Administration:
-
Administer a bolus of 13C6-3-OMG via intravenous (IV) or intraperitoneal (IP) injection. The dose should be optimized based on the animal model and analytical sensitivity.
-
-
Blood Sampling:
-
Collect blood samples at timed intervals (e.g., 2, 5, 10, 15, 30, 60 minutes) post-injection to determine the plasma clearance of the tracer.
-
Immediately process blood to obtain plasma and store at -80°C.
-
-
Tissue Collection:
-
At the end of the experiment, euthanize the animal and rapidly excise tissues of interest (e.g., skeletal muscle, adipose tissue, heart, brain).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Store tissues at -80°C until analysis.
-
-
Tissue Homogenization and Extraction:
-
Weigh the frozen tissue and homogenize it in a suitable ice-cold buffer.
-
Perform protein precipitation using a method such as perchloric acid precipitation followed by neutralization, or extraction with a cold organic solvent mixture (e.g., methanol:acetonitrile:water).
-
Centrifuge the homogenate to pellet the precipitated proteins and cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the plasma and tissue extracts using the LC-MS/MS method described in the in vitro protocol.
-
Quantify the concentration of 13C6-3-OMG in plasma and tissues.
-
Calculate the tissue-specific glucose transport rate using appropriate pharmacokinetic modeling, taking into account the plasma tracer concentration over time and the final tissue tracer concentration.
-
// Nodes Animal_Prep [label="Animal Preparation\n(Fasting)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tracer_Admin [label="13C6-3-OMG Administration\n(IV or IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Sampling [label="Timed Blood Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Harvest [label="Tissue Harvest\n(e.g., Muscle, Adipose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Processing [label="Tissue Homogenization\n& Metabolite Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS_Analysis [label="LC-MS/MS Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Pharmacokinetic Modeling\n& Transport Rate Calculation", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Animal_Prep -> Tracer_Admin; Tracer_Admin -> Blood_Sampling; Tracer_Admin -> Tissue_Harvest; Blood_Sampling -> LCMS_Analysis; Tissue_Harvest -> Sample_Processing; Sample_Processing -> LCMS_Analysis; LCMS_Analysis -> Data_Analysis; } .dot
Caption: In Vivo Glucose Transporter Activity Assay Workflow.
Data Presentation
The following tables provide examples of how quantitative data from 3-OMG uptake assays can be presented. Note that specific values will vary depending on the cell type, experimental conditions, and the specific glucose transporter isoforms being studied. The data presented here are representative and based on findings from studies using radiolabeled 3-OMG, as specific quantitative data for 13C6-3-OMG is not widely published.
Table 1: Insulin-Stimulated 3-O-Methyl-D-glucose Uptake in L6 Myotubes
| Condition | 3-O-Methyl-D-glucose Uptake (pmol/min/mg protein) | Fold Change vs. Basal |
| Basal | 150 ± 15 | 1.0 |
| Insulin (100 nM) | 375 ± 25 | 2.5 |
| Insulin + Cytochalasin B | 25 ± 5 | - |
Data are presented as mean ± SEM.[7]
Table 2: AMPK-Mediated 3-O-Methyl-D-glucose Uptake in C2C12 Myotubes
| Condition | 3-O-Methyl-D-glucose Uptake (relative units) | Fold Change vs. Control |
| Control | 1.0 ± 0.1 | 1.0 |
| AICAR (2 mM) | 2.2 ± 0.2 | 2.2 |
| AICAR + Compound C | 1.2 ± 0.1 | 1.2 |
Data are presented as mean ± SEM. Compound C is an AMPK inhibitor.
Conclusion
The use of this compound provides a powerful and modern approach to accurately and safely measure glucose transporter activity in both in vitro and in vivo settings. The detailed protocols and understanding of the underlying signaling pathways provided in these application notes will enable researchers to effectively implement this technique in their studies of metabolic diseases and for the development of novel therapeutic agents targeting glucose transport. The high sensitivity and specificity of LC-MS/MS, combined with the specificity of 3-OMG as a non-metabolizable tracer, make this a valuable tool for advancing our understanding of glucose homeostasis.
References
- 1. A method for the simultaneous determination of 3T3-L1 adipocyte metabolites by liquid chromatography/mass spectrometry using [(13)C]-stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: A convenient LC-MS method for assessment of glucose kinetics in vivo with D-[13C6]glucose as a tracer. [scholars.duke.edu]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl Syringate Stimulates Glucose Uptake by Inhibiting Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS for 3-O-Methyl-D-glucopyranose-13C6 Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the analysis of 3-O-Methyl-D-glucopyranose and its stable isotope-labeled internal standard, 3-O-Methyl-D-glucopyranose-13C6, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic technique for separating 3-O-Methyl-D-glucopyranose?
A1: Due to the high polarity of 3-O-Methyl-D-glucopyranose, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique. Reversed-phase chromatography typically provides insufficient retention for such polar analytes. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar compounds.
Q2: Which ionization mode is best suited for the analysis of 3-O-Methyl-D-glucopyranose in ESI-MS?
A2: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of underivatized monosaccharides like 3-O-Methyl-D-glucopyranose. In negative mode, these compounds readily form deprotonated molecules [M-H]- or adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]- or acetate (B1210297) [M+CH3COO]-, leading to enhanced sensitivity.
Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended for quantitative analysis?
A3: A SIL internal standard is the gold standard for quantitative LC-MS analysis. Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes and experiences similar ionization efficiency and potential matrix effects. This allows for accurate correction of variations during sample preparation, injection, and ionization, leading to highly precise and accurate quantification.
Q4: What are the expected precursor ions for 3-O-Methyl-D-glucopyranose and its 13C6-labeled internal standard in negative ESI-MS?
A4: The expected precursor ions are as follows:
| Compound | Molecular Formula | Molecular Weight | Expected [M-H]- Ion (m/z) |
| 3-O-Methyl-D-glucopyranose | C₇H₁₄O₆ | 194.18 | 193.07 |
| This compound | ¹³C₆C₁H₁₄O₆ | 200.18 | 199.09 |
Q5: Can in-source fragmentation be an issue for this analysis?
A5: Yes, glycosidic bonds can sometimes be susceptible to fragmentation in the ion source, especially at higher cone (or fragmentor) voltages. It is crucial to optimize the cone voltage to maximize the intensity of the precursor ion [M-H]- while minimizing in-source fragmentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of 3-O-Methyl-D-glucopyranose.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Inappropriate Injection Solvent | The injection solvent should be as close as possible to the initial mobile phase conditions (high organic content). Injecting in a solvent with high aqueous content can cause peak distortion. Solution: Reconstitute the final sample extract in a solvent mixture that mimics the initial mobile phase (e.g., 80-90% acetonitrile). |
| Insufficient Column Equilibration | HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Solution: Ensure a minimum of 10-15 column volumes of the initial mobile phase is used for equilibration between injections. |
| Column Contamination | Buildup of matrix components on the column can lead to poor peak shape. Solution: Implement a column wash step at the end of each analytical run with a strong solvent to elute strongly retained compounds. Regularly replace the guard column. |
| Sample Overload | Injecting too much analyte can saturate the stationary phase. Solution: Dilute the sample and reinject. |
Issue 2: Low or No Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Incorrect source settings can lead to poor ionization efficiency. Solution: Infuse a standard solution of 3-O-Methyl-D-glucopyranose directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the formation of deprotonated molecules in negative ESI. Solution: For negative mode, a slightly basic mobile phase (e.g., using ammonium (B1175870) hydroxide (B78521) or ammonium acetate) can enhance deprotonation and improve signal intensity. |
| Analyte Degradation | 3-O-Methyl-D-glucopyranose is generally stable, but improper sample storage or harsh preparation conditions could lead to degradation. Solution: Prepare fresh samples and standards and store them at appropriate temperatures (e.g., 4°C for short-term, -80°C for long-term). |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Solution: Improve sample cleanup procedures (e.g., solid-phase extraction). Adjust the chromatographic gradient to separate the analyte from the interfering matrix components. The use of the 13C6-labeled internal standard should help to correct for consistent ion suppression. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Inaccurate gradient formation or evaporation of the organic solvent can cause retention time shifts. Solution: Ensure the mobile phase is freshly prepared and properly mixed. Keep mobile phase bottles capped to minimize evaporation. |
| Temperature Variations | Changes in column temperature will affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run. |
| Insufficient Column Equilibration | As mentioned for poor peak shape, inadequate equilibration is a primary cause of retention time drift in HILIC. Solution: Increase the equilibration time between injections. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. Solution: Monitor column performance with quality control samples. If retention times consistently shift and peak shape deteriorates, replace the column. |
Experimental Protocols
Protocol 1: Quantitative Analysis of 3-O-Methyl-D-glucopyranose in a Biological Matrix
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 80% acetonitrile in water.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
2. LC-MS/MS Method
-
LC System: UHPLC system capable of high-pressure gradients.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
LC Gradient:
| Time (min) | % A | % B |
| 0.0 | 15 | 85 |
| 5.0 | 50 | 50 |
| 5.1 | 80 | 20 |
| 6.0 | 80 | 20 |
| 6.1 | 15 | 85 |
| 10.0 | 15 | 85 |
-
Mass Spectrometer: Tandem quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
MS Parameters (Representative Values - Must be Optimized for Specific Instrument):
| Parameter | Value |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400°C |
| Source Temperature | 120°C |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-O-Methyl-D-glucopyranose | 193.1 | 89.1 | 15 |
| 3-O-Methyl-D-glucopyranose | 193.1 | 59.0 | 20 |
| This compound | 199.1 | 92.1 | 15 |
| This compound | 199.1 | 62.0 | 20 |
Visualizations
troubleshooting poor signal intensity of 3-O-Methyl-D-glucopyranose-13C6
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of poor signal intensity when analyzing 3-O-Methyl-D-glucopyranose-13C6. The guide is tailored for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Liquid Chromatography (LC) techniques.
General FAQs
Q1: What are the most common reasons for poor signal intensity of this compound?
A1: Poor signal intensity can stem from several factors across different analytical techniques. For NMR, common issues include suboptimal acquisition parameters, low sample concentration, and poor shimming. In mass spectrometry, ion suppression, inefficient ionization, and matrix effects are frequent culprits. For chromatography, problems often relate to poor peak shape, such as tailing or broadening, which reduces the signal-to-noise ratio.
Q2: How does the 13C6 labeling affect the analysis?
A2: The uniform 13C labeling of 3-O-Methyl-D-glucopyranose significantly enhances the signal intensity in 13C NMR experiments, making it easier to detect. However, it does not inherently improve signal intensity in mass spectrometry or chromatography, where other factors are more dominant. In MS, the increased mass may shift the signal to a region with less background noise.
NMR Spectroscopy Troubleshooting
Q1: My 13C NMR signal for this compound is very weak. What should I check first?
A1: Start by verifying your sample preparation and instrument setup. Ensure the sample concentration is adequate, the solvent is appropriate and fully deuterated, and the instrument is properly tuned and shimmed. Suboptimal shimming can significantly broaden peaks and reduce their height.
Q2: Which NMR acquisition parameters are most critical for optimizing the signal?
A2: For 13C NMR of a labeled compound, the most critical parameters are the number of scans (NS), the relaxation delay (D1), and the acquisition time (AQ). Increasing the number of scans will improve the signal-to-noise ratio. The relaxation delay should be set appropriately to allow for full relaxation of the 13C nuclei between pulses, which is crucial for obtaining a quantitative signal.
Table 1: Recommended 13C NMR Acquisition Parameters for this compound
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgdc30 or similar | A standard 1D 13C experiment with proton decoupling. |
| Number of Scans (NS) | 128 or higher | Increases signal-to-noise ratio. Adjust based on sample concentration. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for adequate relaxation of 13C nuclei, crucial for signal intensity. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Longer acquisition times can improve resolution. |
| Pulse Angle | 30-45 degrees | Using a smaller flip angle than 90 degrees can allow for shorter relaxation delays. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). Ensure the solvent is of high purity to avoid interfering signals.
-
Vortexing/Sonication: Gently vortex or sonicate the sample to ensure it is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
Troubleshooting Workflow: Poor NMR Signal
Caption: Troubleshooting workflow for poor NMR signal intensity.
Mass Spectrometry Troubleshooting
Q1: I am observing a very low signal for this compound in my LC-MS analysis. What could be the cause?
A1: Low signal intensity in LC-MS can be due to several factors. For a polar molecule like 3-O-Methyl-D-glucopyranose, inefficient ionization is a common problem. Other potential causes include ion suppression from matrix components or mobile phase additives, and suboptimal mass spectrometer settings.
Q2: How can I improve the ionization efficiency for this compound?
A2: Electrospray ionization (ESI) is typically used for polar compounds. To enhance ionization, you can try optimizing the mobile phase composition. Adding a small amount of an appropriate modifier, such as ammonium (B1175870) formate (B1220265) or acetate, can promote the formation of adducts ([M+NH4]+ or [M+CH3COO]-) which often ionize more efficiently than the protonated or deprotonated molecule. Optimizing the ESI source parameters, such as capillary voltage and gas temperatures, is also crucial.
Table 2: Recommended LC-MS Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive or Negative | Test both to determine which provides better sensitivity. |
| Mobile Phase Modifier | 5-10 mM Ammonium Formate/Acetate | Promotes stable adduct formation. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal intensity. |
| Nebulizer Pressure | 30 - 50 psi | Affects droplet size and desolvation. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation. |
| Drying Gas Temperature | 300 - 350 °C | Optimize for efficient desolvation without thermal degradation. |
Experimental Protocol: LC-MS Sample Preparation and Analysis
-
Sample Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water). Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
Mobile Phase Preparation: Prepare fresh mobile phases. For reversed-phase chromatography, a typical mobile phase A would be water with 0.1% formic acid or 10 mM ammonium formate, and mobile phase B would be acetonitrile or methanol (B129727) with the same modifier.
-
Column Selection: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating highly polar compounds like sugars.
-
Gradient Elution: Develop a gradient elution method that provides good retention and peak shape.
-
MS Parameter Optimization: Perform direct infusion of a standard solution to optimize MS parameters (e.g., capillary voltage, gas flows, and temperatures) for the specific m/z of the 13C6-labeled compound.
Troubleshooting Workflow: Poor MS Signal
Caption: Troubleshooting workflow for poor mass spectrometry signal intensity.
Chromatography Troubleshooting
Q1: My chromatographic peak for this compound is broad and tailing, leading to low sensitivity. How can I improve the peak shape?
A1: Poor peak shape for polar compounds is a common issue in reversed-phase chromatography. Consider using a HILIC column, which is specifically designed for better retention and peak shape of polar analytes. If using a reversed-phase column, ensure that the mobile phase pH is appropriate and consider using an end-capped column to minimize secondary interactions with residual silanols. Also, ensure your injection solvent is compatible with the mobile phase.
Q2: What are some common causes of peak broadening?
A2: Peak broadening can be caused by several factors including extra-column volume, column degradation, and using an injection solvent that is too strong. Ensure that the tubing connecting your injector, column, and detector is as short and narrow as possible. If the column is old, it may need to be replaced. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.
Table 3: Troubleshooting Poor Chromatographic Peak Shape
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase; Mobile phase pH near pKa | Use an end-capped column; Adjust mobile phase pH; Use HILIC column. |
| Peak Fronting | Column overload | Dilute the sample or inject a smaller volume. |
| Broad Peaks | Extra-column dead volume; Column degradation; Strong injection solvent | Minimize tubing length and diameter; Replace column; Use a weaker injection solvent. |
| Split Peaks | Partially blocked frit; Column void | Back-flush the column; Replace the column. |
Experimental Protocol: Optimizing Chromatography
-
Column Selection: For 3-O-Methyl-D-glucopyranose, a HILIC column (e.g., amide or diol chemistry) is a good starting point.
-
Mobile Phase: For HILIC, the mobile phase will consist of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate).
-
Injection Solvent: Dissolve the sample in a solvent that is similar in composition to the initial mobile phase, but with a slightly higher aqueous content to ensure good solubility.
-
Gradient Optimization: Start with a high organic percentage and gradually increase the aqueous component to elute the analyte. Optimize the gradient slope for the best peak shape and resolution.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to further refine the separation and peak shape.
Logical Relationships in Chromatography Troubleshooting
Caption: Logical relationships in troubleshooting poor chromatographic peak shape.
Technical Support Center: Quantification of 3-O-Methyl-D-glucopyranose-¹³C₆
Welcome to the technical support center for the accurate quantification of 3-O-Methyl-D-glucopyranose-¹³C₆. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 3-O-Methyl-D-glucopyranose-¹³C₆?
A1: The matrix effect is the alteration of ionization efficiency for an analyte, such as 3-O-Methyl-D-glucopyranose-¹³C₆, due to the presence of co-eluting substances from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1][2] Given that 3-O-Methyl-D-glucopyranose-¹³C₆ is a polar carbohydrate, it is susceptible to interference from other polar endogenous components in biological samples like salts, proteins, and phospholipids, making the matrix effect a significant challenge.[1][3]
Q2: How can I detect and assess the extent of matrix effects in my analysis?
A2: There are two primary methods to evaluate matrix effects:
-
Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A constant flow of a 3-O-Methyl-D-glucopyranose-¹³C₆ standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any deviation in the baseline signal indicates the retention times at which matrix components are causing interference.[1][4]
-
Post-extraction Spiking: This is a quantitative assessment.[1] The response of 3-O-Methyl-D-glucopyranose-¹³C₆ in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor (MF), quantifies the degree of ion suppression or enhancement.[1] An MF value of less than 1 indicates suppression, while a value greater than 1 suggests enhancement.[1]
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a suitable internal standard (IS) is the most effective way to compensate for matrix effects.[2][5] A stable isotope-labeled (SIL) internal standard, such as unlabeled 3-O-Methyl-D-glucopyranose, is the preferred choice.[5][6][7] The SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable quantification.[2][5]
Troubleshooting Guides
Issue 1: Significant ion suppression is observed.
This guide will help you troubleshoot and minimize ion suppression in your LC-MS/MS analysis of 3-O-Methyl-D-glucopyranose-¹³C₆.
Workflow for Troubleshooting Ion Suppression
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. lctsbible.com [lctsbible.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
correcting for natural isotope abundance in 3-O-Methyl-D-glucopyranose-13C6 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 3-O-Methyl-D-glucopyranose-13C6 and other stable isotope tracers in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it critical to correct for it?
A: Every element exists as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% of it is the heavier ¹³C isotope. Similarly, oxygen and hydrogen have heavier isotopes (¹⁷O, ¹⁸O, and ²H). This natural distribution means that even an "unlabeled" molecule will produce a pattern of signals in a mass spectrometer, not just a single peak. The primary signal (M+0) will be accompanied by smaller M+1, M+2, etc., peaks from molecules containing one or more heavy isotopes by chance.
Correction is critical because this natural isotopic distribution can interfere with the measurement of the intentionally labeled tracer.[1][2] Failure to correct for this background abundance leads to distorted data and an overestimation of tracer incorporation, which can result in the misinterpretation of metabolic pathways and fluxes.[1][2]
Q2: What is a Mass Isotopologue Distribution (MID) and how is it affected by natural isotopes?
A: A Mass Isotopologue Distribution (MID) describes the proportion of molecules in a sample that contain zero, one, two, or more heavy isotopes than the most abundant monoisotopic form (M+0).[3][4] For example, when you analyze unlabeled 3-O-Methyl-D-glucopyranose (C₇H₁₄O₆), you will observe an MID where the M+0 peak is largest, followed by a smaller M+1 peak (due to the probability of having one ¹³C or ¹⁷O atom) and an even smaller M+2 peak. When you introduce a ¹³C₆-labeled tracer, the MID you measure is a combination of the natural abundance pattern and the pattern from the tracer incorporation. The goal of the correction is to computationally remove the contribution of the natural isotopes to reveal the true MID from the tracer experiment alone.[4]
Q3: What are the common methods for correcting for natural isotope abundance?
A: Correction is typically performed using computational algorithms that employ a matrix-based approach.[5] The process involves:
-
Determining the elemental formula of the analyte (e.g., C₇H₁₄O₆ for 3-O-Methyl-D-glucopyranose).
-
Using the known natural abundance of all isotopes for each element (C, H, O, N, Si, etc.) to calculate the theoretical MID for an unlabeled molecule.
-
Constructing a correction matrix that mathematically describes how natural isotope abundance contributes to the measured signal for each isotopologue.
-
Solving a system of linear equations to subtract the natural abundance contribution from the measured data, yielding the corrected MID that reflects true tracer enrichment.
Several software packages, such as IsoCorrectoR and PolyMID, are available to perform these calculations automatically.[1][2][3][6]
Troubleshooting Guide
Q: Why are my quantified concentrations of 3-O-Methyl-D-glucopyranose inaccurate even when using a ¹³C₆-labeled internal standard?
A: This is a common issue that can arise from several factors beyond simple instrument calibration.
-
Lack of Isotope Correction: The most frequent cause is failing to correct for the natural isotope abundance in the unlabeled analyte. The M+1 and M+2 peaks of the unlabeled analyte can overlap with the isotopologue peaks of your ¹³C₆ standard, leading to inaccurate peak integration and quantification.
-
Impurity of the Labeled Standard: The ¹³C₆-labeled standard is never 100% pure; it contains a distribution of species with fewer than six ¹³C atoms (e.g., ¹³C₅¹²C₁).[1][2] This isotopic impurity must be accounted for in your calculations. The manufacturer's certificate of analysis should provide the isotopic purity, which can be incorporated into correction algorithms.
-
Chromatographic Shifts: While ¹³C-labeled standards generally co-elute perfectly with their unlabeled counterparts, minor shifts in retention time can sometimes occur, especially in high-resolution chromatography.[7][8] If the peaks are not perfectly aligned, this can lead to differential matrix effects and inaccurate quantification.
-
Matrix Effects: Although stable isotope-labeled standards are excellent at correcting for matrix effects, severe ion suppression can still impact accuracy if the analyte and standard concentrations are vastly different.[8]
Q: I see M+1 and M+2 peaks for my unlabeled analyte standard. Is the standard contaminated?
A: No, this is the expected and normal spectral pattern for any organic molecule. These peaks are a direct result of the natural abundance of stable isotopes. For a molecule like 3-O-Methyl-D-glucopyranose (C₇H₁₄O₆), the M+1 peak is primarily due to the ~7.7% chance (1.1% x 7 carbons) of it containing a single ¹³C atom. The M+2 peak arises from the much lower probability of having two ¹³C atoms, or one ¹⁸O atom. This predictable pattern is precisely what correction algorithms use to subtract the natural background from your experimental samples.[1]
Q: How do I handle the overlapping isotopic clusters between my native analyte and the ¹³C₆-labeled standard?
A: Deconvoluting these overlapping signals is the central purpose of the correction algorithms. You cannot simply integrate the raw peaks. The process requires a mathematical approach to subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID).[4][5] This reveals the true enrichment from your tracer.
Quantitative Data Summary
For accurate correction, the natural abundances of the isotopes of all constituent elements of the analyte and any derivatizing agents must be known.
Table 1: Natural Isotopic Abundance of Common Elements.
| Isotope | Natural Abundance (%) |
|---|---|
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.985 |
| ²H | 0.015 |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
| ²⁸Si | 92.223 |
| ²⁹Si | 4.685 |
| ³⁰Si | 3.092 |
Table 2: Example of Mass Isotopologue Distribution (MID) Data for Unlabeled 3-O-Methyl-D-glucopyranose (C₇H₁₄O₆) Before and After Correction. (Note: This is illustrative data for a sample with hypothetical tracer enrichment.)
| Mass Isotopologue | Measured Relative Intensity (%) | Corrected Relative Intensity (%) (True Enrichment) |
| M+0 | 50.0 | 54.5 |
| M+1 | 25.0 | 23.0 |
| M+2 | 12.0 | 10.5 |
| M+3 | 6.0 | 5.5 |
| M+4 | 3.5 | 3.0 |
| M+5 | 2.0 | 2.0 |
| M+6 | 1.5 | 1.5 |
Experimental Protocols
Protocol: Quantification of Metabolites using a ¹³C-Labeled Tracer
This protocol provides a general workflow for a stable isotope tracing experiment in cell culture.[9][10]
1. Cell Culture and Labeling: a. Seed cells in appropriate culture plates and grow until they reach the desired confluency (typically exponential growth phase). b. Prepare a labeling medium by supplementing a base medium (lacking the nutrient to be traced, e.g., glucose-free DMEM) with the desired concentration of the ¹³C-labeled tracer (e.g., 10 mM [U-¹³C₆]-glucose). c. Aspirate the standard growth medium, wash cells once with sterile PBS, and add the pre-warmed labeling medium. d. Incubate the cells for a duration sufficient to achieve isotopic steady-state for the pathways of interest (e.g., >2 hours for the TCA cycle).[11]
2. Metabolite Extraction: a. Place the culture plate on ice and aspirate the labeling medium. b. Immediately wash the cells with ice-cold 0.9% saline solution. c. Add 1 mL of ice-cold 80% methanol (B129727) to each well.[12] d. Scrape the cells and transfer the cell/methanol lysate to a pre-chilled microcentrifuge tube. e. Vortex vigorously for 30 seconds and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. f. Transfer the supernatant, which contains the polar metabolites, to a new tube. g. Dry the metabolite extracts completely using a vacuum concentrator. Store at -80°C.
3. LC-MS/MS Analysis: a. Reconstitute the dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis. b. Spike the sample with the ¹³C₆-labeled internal standard (3-O-Methyl-D-glucopyranose-¹³C₆) at a known concentration. c. Perform chromatographic separation using a method appropriate for the analyte. For polar compounds like 3-O-Methyl-D-glucopyranose, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used.[9] d. Analyze the samples on a high-resolution mass spectrometer capable of resolving the different isotopologues.
4. Data Processing and Correction: a. Process the raw mass spectrometry data to obtain the integrated peak areas for each mass isotopologue of your analyte. b. Use a suitable correction software or algorithm to correct the raw MIDs for natural isotope abundance and, if necessary, the isotopic impurity of the tracer. c. Use the corrected data for downstream quantification and metabolic flux analysis.
Visualizations
Caption: A typical workflow for stable isotope tracing experiments.
Caption: The logic of correcting for natural isotope abundance.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
common pitfalls in using 3-O-Methyl-D-glucopyranose-13C6 as an internal standard
Welcome to the technical support center for the use of 3-O-Methyl-D-glucopyranose-¹³C₆ as an internal standard in mass spectrometry-based analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered when using 3-O-Methyl-D-glucopyranose-¹³C₆ as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Internal Standard (IS) Response | 1. Inaccurate Pipetting: Inconsistent addition of the IS to samples and calibrators. 2. Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components affecting the IS differently across samples. 3. IS Stability: Degradation of the IS in the sample matrix or during sample processing. | 1. Pipetting Technique: Use calibrated pipettes and a consistent pipetting technique. Prepare a larger batch of working IS solution to add to all samples. 2. Matrix Effect Evaluation: Perform post-extraction spike experiments to assess matrix effects. Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to remove interfering components. Adjust chromatographic conditions to separate the IS from matrix interferences. 3. Stability Assessment: Conduct short-term and long-term stability tests of the IS in the relevant biological matrix at different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C). |
| High Background Signal at IS m/z | 1. Contamination: Contamination of the LC-MS system, solvents, or reagents with the unlabeled analyte or the IS itself. 2. Isotopic Impurity: Presence of unlabeled (M+0) 3-O-Methyl-D-glucopyranose in the ¹³C₆-labeled internal standard. | 1. System Cleaning: Flush the LC system with a strong solvent wash. Use high-purity solvents and freshly prepared mobile phases. 2. Purity Check: Verify the isotopic purity of the IS from the Certificate of Analysis. If necessary, analyze a neat solution of the IS to confirm its isotopic distribution. |
| Poor Peak Shape of IS | 1. Suboptimal Chromatography: Inappropriate column chemistry, mobile phase composition, or gradient. 2. Column Overload: Injecting too high a concentration of the IS. | 1. Method Optimization: Optimize the mobile phase composition (e.g., pH, organic modifier) and gradient profile. Consider a different column chemistry suitable for polar analytes, such as a HILIC column. 2. Concentration Adjustment: Reduce the concentration of the IS in the working solution. |
| Analyte and IS Peaks Not Co-eluting | 1. Isotope Effect: While minimal with ¹³C, a slight chromatographic shift can sometimes occur between the labeled and unlabeled compound, especially with deuterated standards. With ¹³C₆, this is less common but possible depending on the chromatography. | 1. Chromatographic Optimization: Adjust the gradient to ensure co-elution. For ¹³C-labeled standards, this is rarely a significant issue. |
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of 3-O-Methyl-D-glucopyranose?
A1: 3-O-Methyl-D-glucose is known to be metabolically stable. Studies have shown that it is transported into cells but not significantly metabolized. For instance, in one study, after administration to rats, 97-100% of the compound in the brain and over 99% in plasma was recovered as unmetabolized [¹⁴C]methylglucose.[1][2] This metabolic stability is a key advantage, as it minimizes the risk of the internal standard being converted into other compounds that could interfere with the analysis.
Q2: What is the typical chemical and isotopic purity of commercially available 3-O-Methyl-D-glucopyranose-¹³C₆?
A2: Commercially available 3-O-Methyl-D-glucopyranose-¹³C₆ typically has a high chemical purity, often greater than 98%.[3] The isotopic purity is also generally high, with an enrichment of 99% or greater for the ¹³C isotopes. It is crucial to always refer to the Certificate of Analysis provided by the supplier for lot-specific purity information.
Q3: How should I properly store the 3-O-Methyl-D-glucopyranose-¹³C₆ standard?
A3: The solid compound should be stored in a tightly closed container, protected from light and moisture.[4] Recommended storage temperatures are typically refrigerated (around 4°C) or frozen (-20°C) for long-term stability. Stock solutions prepared in a suitable solvent should be stored at -20°C or -80°C to minimize degradation. Always consult the manufacturer's recommendations for specific storage conditions.
Q4: Can I use 3-O-Methyl-D-glucopyranose-¹³C₆ to quantify other sugars?
A4: While it is the ideal internal standard for the quantification of unlabeled 3-O-Methyl-D-glucopyranose, its use for other sugars should be carefully validated. Since its chemical properties are most similar to its unlabeled counterpart, it will best compensate for variations in sample preparation and matrix effects for 3-O-Methyl-D-glucopyranose. Using it for other sugars may lead to inaccuracies if their extraction recovery, ionization efficiency, or chromatographic behavior differs significantly.
Experimental Protocols
Protocol 1: Quantification of 3-O-Methyl-D-glucose in Feline Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of oral-sugar probes in cat plasma.[5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing the 3-O-Methyl-D-glucopyranose-¹³C₆ internal standard at a concentration of 5 µg/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 90% acetonitrile with 1 mM ammonium (B1175870) formate.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC
-
Column: Phenomenex Luna NH2 (150 mm × 2.0 mm, 3 µm)
-
Mobile Phase A: Deionized water with 1 mM ammonium formate
-
Mobile Phase B: 90% Acetonitrile with 1 mM ammonium formate
-
Flow Rate: 300 µL/min
-
Gradient: A linear gradient is used, starting at a high percentage of mobile phase B and decreasing to allow for the elution of the polar analytes.
-
MS System: Agilent 6460 Triple Quadrupole MS
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
MRM Transitions:
- 3-O-methylglucose: Precursor ion and product ion m/z values need to be optimized. A representative chromatogram shows a peak for 3-OMG.[5]
- 3-O-methylglucose-¹³C₆: Precursor ion and product ion m/z values need to be optimized. A representative chromatogram shows a peak for the ¹³C₆ internal standard.[5]
3. Quantitative Data Summary from a Feline Plasma Study [5]
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.1 µg/mL |
| Recovery (Inter-day RSD) | 3.3 – 5.5% |
Visualizations
Caption: Figure 1. General Experimental Workflow for using 3-O-Methyl-D-glucopyranose-¹³C₆.
Caption: Figure 2. Troubleshooting Inconsistent IS Response.
References
addressing metabolic instability of 3-O-Methyl-D-glucopyranose-13C6 in long experiments
Welcome to the technical support center for 3-O-Methyl-D-glucopyranose-13C6 (3-OMG-13C6). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the metabolic stability of this tracer in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Is this compound completely metabolically inert?
A1: While 3-O-Methyl-D-glucopyranose (3-OMG) is widely used as a non-metabolizable glucose analog for transport studies, it is not entirely inert, especially in long-term experiments.[1][2] Minor metabolic conversion, primarily through demethylation to form 13C6-glucose, can occur in various tissues and cell types.[1] This becomes a critical consideration in experiments lasting several hours or days.
Q2: What is the primary metabolic instability observed with 3-OMG-13C6?
A2: The principal metabolic instability is the demethylation of the C3-methoxy group, yielding 13C6-glucose. This newly formed 13C6-glucose can then enter mainstream glycolysis, potentially confounding metabolic flux analysis. Additionally, small amounts of acidic products have been reported, suggesting further metabolism of the glucose moiety.[1][2]
Q3: In which tissues has the metabolism of 3-OMG been observed?
A3: In vivo studies in rats have shown that while 3-OMG is highly stable in plasma (>99% unmetabolized after 60 minutes), a small percentage is metabolized in various tissues. The extent of metabolism is generally low but varies by organ, with the liver and heart showing slightly higher conversion rates than the brain.[1][2]
Q4: How can I be certain that the 13C6-glucose I'm detecting originates from my 3-OMG-13C6 tracer?
A4: This requires careful experimental design and rigorous analytical validation. You should run parallel control experiments without the 3-OMG-13C6 tracer to measure baseline levels of endogenous 13C6-glucose. The most definitive method is to use a robust analytical technique like LC-MS/MS to separate and quantify both 3-OMG-13C6 and 13C6-glucose in your samples.
Q5: What are the potential consequences of unintended 3-OMG-13C6 metabolism in my experiment?
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing the metabolic instability of 3-OMG-13C6 in your long-term experiments.
Diagram: Troubleshooting Workflow for 3-OMG-13C6 Instability
Caption: A logical workflow to diagnose and address suspected 3-OMG-13C6 instability.
Issue 1: Detection of 13C6-labeled metabolites that should not be labeled.
-
Possible Cause: Demethylation of 3-OMG-13C6 to 13C6-glucose, which then enters metabolic pathways.
-
Troubleshooting Steps:
-
Confirm Identity: Use high-resolution mass spectrometry to confirm the elemental composition of the unexpected labeled metabolites.
-
Analytical Separation: Develop an LC-MS/MS method that can baseline separate 3-OMG-13C6 from 13C6-glucose. This is crucial for accurate quantification.
-
Time-Course Analysis: Analyze samples at multiple time points to observe the appearance and accumulation of 13C6-glucose and its downstream metabolites. A progressive increase would support the hypothesis of metabolic conversion.
-
Control Experiments:
-
Cell-Free Control: Incubate 3-OMG-13C6 in your experimental medium without cells for the longest duration of your experiment to rule out abiotic degradation.
-
Unlabeled Control: Run a parallel experiment with unlabeled 3-OMG to monitor for any analytical interferences.
-
-
Issue 2: The concentration of 3-OMG-13C6 decreases over time more than expected.
-
Possible Cause: Cellular uptake and subsequent metabolism.
-
Troubleshooting Steps:
-
Quantify Intracellular and Extracellular Pools: Measure the concentration of 3-OMG-13C6 in both the cell lysate and the culture medium over time.
-
Look for Metabolites: Analyze both the intracellular and extracellular fractions for the presence of 13C6-glucose.
-
Assess Cell Viability: Ensure that the decrease in 3-OMG-13C6 is not due to cell death and lysis, which could release enzymes into the medium.
-
Quantitative Data on 3-OMG Metabolic Stability
The following tables summarize the expected stability of 3-O-Methyl-D-glucose based on in vivo data and provide a hypothetical projection for long-term in vitro experiments.
Table 1: In Vivo Metabolic Stability of 14C-3-O-Methyl-D-glucose in Rats (60-minute infusion)
| Tissue | Unmetabolized 3-OMG (%) | Metabolized Products (%) |
| Plasma | >99% | <1% |
| Brain | 97-100% | 1-3% |
| Heart | 90-97% | 3-6% |
| Liver | 90-93% | 4-7% |
Data adapted from Schmidt, K. et al., 1990.[1]
Table 2: Hypothetical Stability of 3-OMG-13C6 in a Long-Term In Vitro Cell Culture Experiment
| Incubation Time | Expected Unmetabolized 3-OMG-13C6 (%) in Medium | Notes |
| 24 hours | 95 - 98% | Minor demethylation may be detectable. |
| 48 hours | 90 - 95% | Increased potential for accumulation of 13C6-glucose. |
| 72 hours | 85 - 90% | Significant metabolism is possible, data correction is likely necessary. |
This table provides estimated values to guide experimental design. Actual stability should be determined empirically.
Experimental Protocols
Protocol 1: Assessing the Stability of 3-OMG-13C6 in Long-Term Cell Culture
-
Cell Culture: Plate cells at a density that will not exceed 80% confluency by the final time point.
-
Labeling: Introduce medium containing a known concentration of 3-OMG-13C6.
-
Time Points: Collect aliquots of the culture medium and cell lysates at 0, 24, 48, and 72 hours.
-
Sample Preparation:
-
Medium: Precipitate proteins with 3 volumes of ice-cold acetonitrile, centrifuge, and collect the supernatant.
-
Cell Lysate: Wash cells with ice-cold PBS, then extract metabolites with 80% methanol. Centrifuge to pellet debris and collect the supernatant.
-
-
LC-MS/MS Analysis: Use a method capable of separating 3-OMG-13C6 and 13C6-glucose (see Protocol 2).
-
Data Analysis: Quantify the concentrations of both compounds at each time point. Calculate the percentage of metabolized 3-OMG-13C6.
Protocol 2: LC-MS/MS Method for Quantification of 3-OMG-13C6 and 13C6-Glucose
-
Chromatography:
-
Column: Use a column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate, pH 9.0.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 9.0.
-
Gradient: A gradient from high organic to high aqueous to elute and separate the two sugars.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
3-OMG-13C6: Monitor the transition from the parent ion to a specific fragment ion.
-
13C6-Glucose: Monitor the transition from its parent ion to a characteristic fragment.
-
-
Quantification: Use a standard curve of both unlabeled and labeled compounds to ensure accurate quantification.
-
Potential Mechanism of 3-OMG-13C6 Instability
The primary mechanism of instability is believed to be O-demethylation. While the specific enzymes in mammalian cells are not fully characterized for this substrate, cytochrome P450 monooxygenases are known to catalyze such reactions on other methylated compounds, including some sugars.[3][4]
Diagram: Potential Metabolic Fate of 3-OMG-13C6
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative demethylation of algal carbohydrates by cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Isotopic Steady State with 13C Glucose Tracers
Welcome to the technical support center for 13C glucose tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered when aiming for isotopic steady state in metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. Isotopic steady state, on the other hand, is reached when the fractional enrichment of a stable isotope (like 13C) in a given metabolite becomes constant. Achieving metabolic pseudo-steady state is a prerequisite for interpreting data from isotopic steady-state experiments.
Q2: Why is achieving isotopic steady state crucial for my experiment?
A: Standard 13C Metabolic Flux Analysis (13C-MFA) models assume that the system is at isotopic steady state. This assumption is critical because it signifies that the measured isotopic labeling patterns in metabolites accurately reflect the relative rates of the metabolic pathways. If the system is not at an isotopic steady state, the labeling is still in a transient phase, and the calculated fluxes will not be accurate.
Q3: How long should I run my labeling experiment to reach isotopic steady state?
A: The time required to reach isotopic steady state is highly dependent on the specific metabolite, the cell type, and the experimental conditions. Metabolites in pathways with high flux rates and small pool sizes, such as glycolysis, will reach isotopic steady state much faster than those in pathways with lower flux rates and larger pools, like the TCA cycle. It is essential to determine this empirically for your specific system. For proliferating mammalian cells, a labeling duration of 18-24 hours is often required to approach isotopic steady state for TCA cycle intermediates.[1]
Troubleshooting Guide
Issue 1: Low or no detectable 13C enrichment in downstream metabolites.
| Possible Cause | Recommended Solution(s) |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and metabolites of interest. |
| Dilution from Unlabeled Carbon Sources | - Use dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose and other small molecules. - Ensure your basal medium is chemically defined and does not contain alternative carbon sources like unlabeled pyruvate (B1213749) or amino acids that can enter central carbon metabolism. |
| Slow Metabolic Flux | For cells with slow metabolism, a longer incubation time is necessary. Consider increasing the initial cell seeding density to ensure sufficient material for detection at the end of the experiment. |
| Incorrect Tracer | Verify the identity and isotopic enrichment of your 13C glucose stock with the supplier's certificate of analysis. |
Issue 2: Glycolytic intermediates are at steady state, but TCA cycle intermediates are not.
| Possible Cause | Recommended Solution(s) |
| Differential Pool Turnover Rates | This is an expected biological phenomenon. The TCA cycle has a larger effective pool size and often slower turnover compared to glycolysis. Extend the labeling duration and perform a time-course experiment focusing on the later time points (e.g., 12, 18, 24, 30 hours) to determine when TCA cycle intermediates reach a plateau. |
| Significant Contribution from Unlabeled Anaplerotic Sources | Unlabeled glutamine or other amino acids from the medium can feed into the TCA cycle, diluting the 13C label from glucose. - Use a medium with 13C-labeled glutamine in parallel with 13C-labeled glucose in separate experiments to quantify the contribution of each substrate. - If possible, use a more defined medium with known concentrations of all carbon sources. |
| Cellular Compartmentation | The mitochondrial and cytosolic pools of certain metabolites may reach steady state at different rates. Advanced metabolic models that account for compartmentalization may be necessary for accurate flux analysis. |
Issue 3: High variability in isotopic enrichment between biological replicates.
| Possible Cause | Recommended Solution(s) |
| Inconsistent Cell Culture Conditions | Ensure uniformity in cell seeding density, passage number, and growth phase across all replicates. Cell density can significantly impact metabolism and the time to reach steady state. |
| Variable Quenching and Extraction Efficiency | Standardize and execute the quenching and extraction procedures rapidly and consistently for all samples to minimize metabolic activity post-harvest. |
| Analytical Instrument Variability | Run quality control samples and standards to ensure consistent performance of the mass spectrometer. |
Quantitative Data Summary
The time to reach isotopic steady state varies significantly between metabolites and cell lines. The following table provides an example of fractional enrichment over time in HEK293T cells cultured with [U-13C6]glucose.
| Metabolite | Pathway | 1 hour | 3 hours | 6 hours | 24 hours |
| 3-Phosphoglycerate (3-PG) | Glycolysis | ~85% | ~95% | ~98% | >98% |
| Pyruvate | Glycolysis | ~80% | ~90% | ~95% | >98% |
| Citrate | TCA Cycle | ~40% | ~60% | ~75% | ~90% |
| α-Ketoglutarate (α-KG) | TCA Cycle | ~35% | ~55% | ~70% | ~85% |
| Malate | TCA Cycle | ~30% | ~50% | ~65% | ~80% |
| Aspartate | Anaplerosis | ~30% | ~50% | ~65% | ~80% |
Data are estimations based on graphical representations from the literature for illustrative purposes.[2]
Experimental Protocols
Protocol: Validating Isotopic Steady State with a Time-Course Experiment
Objective: To determine the minimum time required for metabolites of interest to reach isotopic steady state in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in multiple identical culture plates (e.g., 6-well plates) to have separate plates for each time point. Seed at a density that ensures cells are in the exponential growth phase and do not become over-confluent by the final time point.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free basal medium with the desired concentration of 13C-labeled glucose (e.g., [U-13C6]glucose). It is highly recommended to use dialyzed fetal bovine serum (dFBS) to reduce unlabeled carbon sources.
-
Initiation of Labeling: Once cells have reached the desired confluency (typically 50-60%), aspirate the standard growth medium, wash the cells once with pre-warmed sterile PBS, and replace it with the pre-warmed 13C-labeling medium. This is time point zero.
-
Time-Course Sampling: At each designated time point (e.g., 2, 6, 12, 18, 24, 30 hours), harvest one plate of cells.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold saline or PBS.
-
Add a pre-chilled quenching/extraction solution (e.g., 80% methanol (B129727) at -80°C) to the cells to halt all enzymatic activity.
-
Scrape the cells into the extraction solution and collect the lysate.
-
-
Sample Processing:
-
Vortex the cell lysates thoroughly.
-
Centrifuge at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
-
Analytical Measurement: Analyze the isotopic enrichment of key metabolites in your pathways of interest (e.g., pyruvate, citrate, malate) using mass spectrometry (GC-MS or LC-MS).
-
Data Analysis: Plot the fractional 13C enrichment of each metabolite against time. Isotopic steady state is considered to be reached when the fractional enrichment plateaus and does not significantly change between the last two or three time points.
Visualizations
Caption: Experimental workflow for validating isotopic steady state.
Caption: Troubleshooting logic for achieving isotopic steady state.
References
Technical Support Center: Optimizing Quenching and Extraction for 13C-Labeled Metabolomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their quenching and extraction protocols for 13C-labeled metabolomics experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching and extraction phases of a 13C-labeled metabolomics workflow.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low metabolite signal or poor recovery of certain metabolites. | 1. Inefficient quenching: Metabolic activity may have continued after sample collection, leading to the degradation of target metabolites.[1] 2. Metabolite leakage: The quenching solution may have compromised cell membrane integrity, causing intracellular metabolites to leak out.[2][3] 3. Suboptimal extraction solvent: The solvent used may not be effective for the polarity of the target metabolites.[4] 4. Incomplete cell lysis: Metabolites remain trapped within intact cells. | 1. Optimize quenching: Ensure rapid and extreme temperature change. For adherent cells, quenching with liquid nitrogen directly on the plate is highly effective.[5] For suspension cultures, fast filtration and immediate immersion in a cold quenching solution (e.g., -40°C to -80°C methanol) is recommended.[6] 2. Select an appropriate quenching solution: For organisms sensitive to cold methanol (B129727), consider using a chilled saline solution to minimize leakage.[3] The concentration of methanol in the quenching solution can also be optimized; for some organisms, a lower concentration (e.g., 40% v/v) at -20°C to -25°C may reduce leakage.[2] 3. Use a suitable extraction solvent system: For broad metabolite coverage, a biphasic extraction using solvents like methanol/chloroform/water is often effective at capturing both polar and non-polar metabolites.[7] For polar metabolites, an 80% methanol solution is a common choice.[8] 4. Ensure complete cell disruption: Incorporate physical disruption methods such as sonication or bead beating, especially for cells with tough walls.[9] |
| High variability between replicate samples. | 1. Inconsistent timing: Variations in the time between sample collection, quenching, and extraction can lead to different metabolic snapshots. 2. Incomplete removal of extracellular medium: Residual medium can contaminate the intracellular metabolite pool. 3. Temperature fluctuations: Allowing samples to warm up during processing can reactivate enzymes. | 1. Standardize workflow timing: Use a timer to ensure each step is performed consistently for all samples. Work quickly and efficiently.[10] 2. Thorough washing: For adherent cells, a rapid wash with ice-cold phosphate-buffered saline (PBS) can help remove extracellular contaminants without significantly altering the intracellular metabolome.[10] For suspension cultures, fast filtration is an effective washing method.[6] 3. Maintain cold chain: Keep samples on dry ice or in a cold bath throughout the processing steps until enzymes are denatured by the extraction solvent.[10] |
| Evidence of continued metabolic activity after quenching (e.g., unexpected 13C labeling patterns). | 1. Quenching not cold enough: The temperature of the quenching solution was not sufficiently low to halt all enzymatic reactions instantly. 2. Slow quenching process: The time taken to transfer the sample to the quenching solution was too long. | 1. Use colder quenching solutions: Pre-chill quenching solvents to at least -40°C, and preferably -80°C.[9] Liquid nitrogen provides the most rapid and effective quenching.[5] 2. Minimize transfer time: For suspension cultures, use a rapid filtration setup to quickly separate cells from the medium and transfer them to the quenching solution.[6] For adherent cells, aspirate the medium and add liquid nitrogen directly to the plate.[11] |
| Contamination from non-cellular sources (e.g., plasticizers, residual media components). | 1. Leaching from plasticware: Solvents can extract compounds from tubes and pipette tips. 2. Carryover from cell culture medium: Incomplete washing of the cell pellet. | 1. Use high-quality labware: Utilize polypropylene (B1209903) tubes and filtered pipette tips from reputable manufacturers.[12] It is also good practice to run a "blank" extraction with just the solvent to identify potential contaminants. 2. Improve washing steps: As mentioned above, implement a rapid and efficient washing step appropriate for your cell type (adherent or suspension).[6][10] |
Frequently Asked Questions (FAQs)
Quenching
-
Q1: What is the purpose of quenching in metabolomics? A1: Quenching is the rapid inactivation of metabolic enzymes to preserve a snapshot of the metabolite profile at a specific point in time.[13] This is crucial because metabolic processes can occur on the order of seconds, and any delay can lead to significant changes in metabolite levels, which would not be representative of the experimental condition under investigation.[1]
-
Q2: What are the most common quenching methods? A2: The most common methods involve rapid temperature drop. This can be achieved by adding cold organic solvents like methanol, using a cold isotonic solution, or flash-freezing in liquid nitrogen.[13]
-
Q3: How do I choose the right quenching method for my experiment? A3: The choice depends on the cell type and experimental setup. Liquid nitrogen is very effective but may not be suitable for all workflows.[5] Cold methanol is widely used, but the concentration and temperature may need to be optimized to prevent metabolite leakage, especially in microorganisms.[2] For sensitive cell types, cold saline is a gentler alternative.[3]
-
Q4: What is metabolite leakage and how can I prevent it? A4: Metabolite leakage is the loss of intracellular metabolites into the surrounding quenching solution due to compromised cell membrane integrity.[2] This can be minimized by optimizing the quenching solution (e.g., adjusting methanol concentration and temperature) or by using a quenching agent that better preserves membrane integrity, such as cold saline.[2][3]
Extraction
-
Q5: What is the goal of metabolite extraction? A5: The goal of extraction is to efficiently and reproducibly recover the metabolites of interest from the quenched cells for downstream analysis.[14]
-
Q6: What are the main types of extraction methods? A6: Extraction methods can be broadly categorized into single-solvent extractions (e.g., using 80% methanol for polar metabolites) and biphasic extractions (e.g., using a mixture of methanol, chloroform, and water to separate polar and non-polar metabolites into two distinct liquid phases).[7][15]
-
Q7: How do I select the best extraction solvent? A7: The choice of solvent depends on the physicochemical properties of the target metabolites. For a broad, untargeted analysis, a biphasic extraction is often preferred to capture a wide range of metabolites.[7] If you are primarily interested in polar metabolites involved in central carbon metabolism, a polar solvent like a methanol/water mixture is suitable.[16]
-
Q8: Should I perform a single extraction or multiple extractions? A8: While a single extraction can be sufficient, a second extraction of the cell pellet can sometimes increase the yield of certain metabolites. However, for many applications, a well-optimized single extraction provides a good balance of recovery and throughput.
Quantitative Data Summary
The following tables summarize quantitative data on the performance of different quenching and extraction methods based on literature values.
Table 1: Comparison of Quenching Methods - Metabolite Recovery and Leakage
| Quenching Method | Organism/Cell Type | Average Metabolite Recovery (%) | Key Findings on Leakage | Reference(s) |
| -25°C 40% (v/v) aqueous methanol | Penicillium chrysogenum | 95.7 (±1.1) | Minimal metabolite leakage observed. | [2] |
| -40°C 60% (v/v) aqueous methanol | Penicillium chrysogenum | 84.3 (±3.1) | Increased leakage compared to 40% methanol. | [2] |
| -40°C pure methanol | Penicillium chrysogenum | 49.8 (±6.6) | Significant metabolite leakage. | [2] |
| 80% (v/v) cold methanol | Lactobacillus bulgaricus | Higher intracellular metabolite levels detected | Lower leakage rate compared to 60% methanol. | [8] |
| 60% (v/v) cold methanol | Lactobacillus bulgaricus | Lower intracellular metabolite levels detected | Higher leakage rate compared to 80% methanol. | [8] |
| Cold saline | Synechococcus sp. PCC 7002 | Improved sample recovery | Mitigates the dramatic metabolite leakage seen with cold methanol. | [3] |
| Cold methanol | Synechococcus sp. PCC 7002 | Significant metabolite loss | Majority of central metabolites were lost prior to extraction. | [3] |
Table 2: Comparison of Extraction Solvents - Metabolite Recovery Efficiency
| Extraction Solvent/Method | Sample Type | Efficiency Highlights | Reference(s) |
| Methanol/Chloroform/Water (Biphasic) | Adherent Mammalian Cells (HepG2) | High extraction efficiency for global metabolomics, enabling simultaneous profiling of lipids and polar metabolites. | [7] |
| Methyl tert-butyl ether (MTBE) and 75% 9:1 methanol:chloroform | Adherent Mammalian Cells (HepG2) | Showed an absolute advantage with high extraction efficiency for global metabolomics. | [7] |
| 100% Methanol | Serum | Resulted in the highest number of reproducible features detected. | [16] |
| 80% Ethanol | Human Mesenchymal Stem Cells | Showed higher extraction efficiency for the most identified and quantified metabolites. | [4] |
| Methanol/Chloroform | Human Mesenchymal Stem Cells | Demonstrated higher extraction efficiency for a broad range of metabolites. | [4] |
| Acetonitrile | Human Mesenchymal Stem Cells | Showed similar quality to 50% and 80% methanol for polar metabolites. | [4] |
Experimental Protocols
Protocol 1: Cold Methanol Quenching and Extraction for Adherent Cells
-
Preparation: Prepare an 80% methanol in water (v/v) solution and pre-chill it to -80°C. Also, prepare ice-cold phosphate-buffered saline (PBS).
-
Cell Washing: Aspirate the cell culture medium. Quickly wash the cells twice with a small volume of ice-cold PBS to remove any remaining medium.
-
Quenching: Immediately after the final wash, aspirate the PBS and add a sufficient volume of the pre-chilled 80% methanol to cover the cell monolayer.
-
Cell Lysis and Collection: Place the culture dish on dry ice. Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube for 1 minute and incubate at -20°C for 1 hour to precipitate proteins.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 2: Liquid Nitrogen Quenching and Biphasic Extraction for Adherent Cells
-
Preparation: Pre-chill methanol, chloroform, and water to -20°C.
-
Cell Washing: Aspirate the culture medium and quickly wash the cells once with ice-cold PBS.
-
Quenching: Immediately after aspirating the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells.
-
Extraction Solvent Addition: Once the liquid nitrogen has evaporated, add a pre-chilled mixture of methanol:chloroform:water in a 2:2:1.8 ratio to the plate.
-
Cell Lysis and Collection: Use a cell scraper to scrape the cells in the extraction solvent. Transfer the mixture to a pre-chilled tube.
-
Phase Separation: Vortex the tube vigorously for 1 minute, then centrifuge at a moderate speed (e.g., 2,000 x g) for 15 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Sample Collection: Carefully collect the upper aqueous phase (for polar metabolites) and the lower organic phase (for non-polar metabolites) into separate tubes for analysis.
Visualizations
Caption: Workflow for quenching and extraction in 13C-labeled metabolomics.
References
- 1. jianhaidulab.com [jianhaidulab.com]
- 2. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mcgill.ca [mcgill.ca]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. perskuleuven.be [perskuleuven.be]
- 13. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 14. blog.organomation.com [blog.organomation.com]
- 15. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masspec.scripps.edu [masspec.scripps.edu]
Technical Support Center: 13C Metabolic Flux Analysis Data Analysis Workflow
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the data analysis workflow of 13C-MFA.
Frequently Asked Questions (FAQs)
Q1: What is the overall workflow for 13C-MFA data analysis?
A1: The data analysis workflow for 13C-MFA is a multi-step process that transforms raw analytical data into a quantitative map of cellular metabolism. The key steps include:
-
Experimental Design: This initial phase involves selecting the appropriate 13C-labeled tracer and defining the experimental conditions.[1]
-
Isotopic Labeling Experiment: Cells are cultured with the 13C tracer until they reach a metabolic and isotopic steady state.[1]
-
Metabolite Analysis: Metabolites are extracted, and their mass isotopomer distributions (MIDs) are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Data Correction: Raw mass spectrometry data is corrected for the natural abundance of 13C.[2]
-
Flux Estimation: Corrected MIDs and a stoichiometric model of cellular metabolism are used to computationally estimate intracellular fluxes.[1]
-
Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are determined.[1]
Below is a diagram illustrating the general workflow.
Q2: Why is correcting for natural 13C abundance important?
A2: Correcting for the natural abundance of 13C is a critical data preprocessing step.[2] The natural presence of 13C (approximately 1.1%) in all carbon-containing molecules can interfere with the measurement of 13C enrichment from the labeled tracer.[3] Failure to correct for this can lead to inaccurate Mass Isotopomer Distribution (MID) data, which in turn will result in erroneous flux estimations.
Q3: What are common software packages used for 13C-MFA?
A3: Several software packages are available to perform the computational steps of 13C-MFA. Some commonly used options include:
-
INCA: A MATLAB-based software package for isotopically non-stationary metabolic flux analysis.[4][5]
-
Metran: A tool for metabolic flux analysis.[6]
-
OpenFLUX: An open-source software for 13C-MFA that supports parallel labeling experiments.[7]
-
13CFLUX2: A software suite for designing and evaluating carbon labeling experiments.[8]
Troubleshooting Guides
Issue 1: Poor Goodness-of-Fit Between Simulated and Measured Data
Symptom: The chi-square test results in a high chi-square value and a low p-value, indicating a significant deviation between the model's simulated MIDs and the experimentally measured MIDs.[2] An acceptable fit is crucial for the credibility of the estimated fluxes.[3]
Troubleshooting Steps & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect or Incomplete Metabolic Model | 1. Verify Reactions: Double-check that all relevant metabolic reactions for your organism and conditions are included in the model.[2] Missing reactions are a common source of poor fit.[2] 2. Check Atom Transitions: Ensure the atom mapping for each reaction is accurate.[2] 3. Consider Compartmentalization: For eukaryotic cells, verify that subcellular compartments (e.g., cytosol, mitochondria) and the transport reactions between them are correctly represented.[2] |
| Violation of Isotopic Steady State | 1. Verify Steady State: Confirm that the system was at both a metabolic and isotopic steady state during the labeling experiment.[2] This is a fundamental assumption for standard 13C-MFA.[3] 2. Extend Labeling Time: If an isotopic steady state was not reached, future experiments may require a longer labeling period.[2] You can verify this by measuring labeling at multiple time points towards the end of the experiment to see if it has stabilized.[3] 3. Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods.[3] |
| Inaccurate Measurement Data | 1. Review Raw Data: Examine the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies, such as overlapping peaks or low signal intensity.[2][3] 2. Check Data Correction: Ensure that the correction for natural isotope abundances has been applied correctly.[2] 3. Perform Replicate Measurements: Analyze biological and technical replicates to obtain a more accurate estimation of measurement variance.[3] |
| Overly Simplistic Model | A model that is too simple may not capture the complexity of the biological system, leading to a poor fit.[2] Consider adding reactions or pathways that are known to be active in your system.[2] |
Below is a logical workflow for troubleshooting a poor model fit.
Issue 2: Wide Confidence Intervals for Estimated Fluxes
Symptom: The confidence intervals for some of the estimated fluxes are very large, indicating that these fluxes are poorly determined by the available data.[2]
Troubleshooting Steps & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficient Labeling Information | 1. Select a More Informative Tracer: The chosen tracer may not produce enough labeling variation in the metabolites related to the flux of interest.[3] Use in silico experimental design tools to identify a more informative tracer.[3] 2. Expand Measurement Set: Measure the labeling patterns of more metabolites, especially those closely connected to the poorly resolved fluxes.[2] 3. Utilize Different Analytical Techniques: Combining data from different platforms (e.g., GC-MS and LC-MS/MS) can provide complementary information.[2] |
| Redundant or Correlated Fluxes | Some fluxes in a metabolic network can be highly correlated, making them difficult to distinguish.[2] Advanced experimental designs, such as parallel labeling experiments, or the inclusion of additional constraints may be necessary to resolve them.[2] |
| High Measurement Noise | Large errors in the labeling data will propagate to the flux estimates.[3] Follow the steps in "Issue 1: Inaccurate Measurement Data" to improve data quality. |
| Biological Variability | 1. Increase Replicates: Increasing the number of biological replicates can help to better capture the true biological variability and improve statistical power.[2] 2. Review Experimental Conditions: Ensure that all experimental conditions were as consistent as possible across replicates.[2] |
Experimental Protocols
Protocol 1: Verification of Isotopic Steady State
This protocol outlines the steps to confirm that your cell culture has reached an isotopic steady state, a critical assumption for conventional 13C-MFA.[3]
-
Determine Experimental Endpoint: Based on literature for your cell type, determine the expected time to reach isotopic steady state (e.g., 18-24 hours for mammalian cells).[3]
-
Time-Course Sampling: Plan to collect samples at two or more time points towards the end of your planned experiment. For example, if the expected steady state is at 24 hours, collect samples at 18 hours and 24 hours.
-
Metabolite Extraction and Analysis: Perform metabolite extraction and measure the MIDs of key central carbon metabolism intermediates (e.g., pyruvate, citrate, key amino acids) for each time point.
-
Data Comparison: Compare the isotopic enrichment of these key metabolites between the different time points.
-
Confirmation: If the labeling enrichment does not change significantly between the time points, an isotopic steady state has been reached.[3] If the labeling is still changing, a longer incubation time is required for future experiments, or an instationary MFA approach should be considered.[3]
Protocol 2: Data Correction for Natural 13C Abundance
This protocol describes the general process for correcting raw mass isotopomer data for the natural abundance of 13C and other heavy isotopes. This is typically performed using a software tool.
-
Obtain Raw MID Data: After processing your raw MS data, you will have the measured mass isotopomer distributions for each metabolite fragment.
-
Use a Correction Tool: Employ a software tool designed for natural abundance correction. Many 13C-MFA software packages have this functionality built-in.
-
Provide Elemental Composition: The correction algorithm requires the elemental composition (C, H, N, O, Si, etc.) of the metabolite derivative that was analyzed.
-
Execute Correction: The software will use this information to calculate the theoretical contribution of natural isotopes to the measured MIDs and subtract it, providing the corrected MIDs that reflect the labeling from the tracer.
-
Use Corrected Data for Flux Estimation: The corrected MIDs are then used as the input for the flux estimation algorithm.
Signaling Pathways
The following diagram illustrates the logical relationship in the computational flux estimation process, which is central to the data analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Quantitative LC-MS Assays: A Comparative Analysis Using 3-O-Methyl-D-glucopyranose-13C6
For researchers, scientists, and drug development professionals, the robustness of a quantitative liquid chromatography-mass spectrometry (LC-MS) assay is paramount for generating reliable data. A key element in achieving this is the correct use of an internal standard (IS). This guide provides a comparative overview of internal standard strategies, highlighting the advantages of using a stable isotope-labeled (SIL) internal standard, such as 3-O-Methyl-D-glucopyranose-13C6, for the accurate quantification of its unlabeled analogue, 3-O-Methyl-D-glucose (3-OMG).
3-O-Methyl-D-glucose is a non-metabolizable glucose analog crucial for studying glucose transport mechanisms, particularly via GLUT transporters.[1][2] Accurate measurement of 3-OMG is essential for research in metabolic diseases like diabetes.[3][4] This guide presents the experimental framework and validation data necessary to establish a high-quality quantitative LC-MS assay.
Comparative Analysis of Internal Standard Strategies
The choice of internal standard is one of the most critical decisions in quantitative LC-MS. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability. The use of a SIL-IS is considered the gold standard.[5][6]
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte, differing only in isotopic composition.[7] This ensures they co-elute chromatographically and experience nearly identical ionization efficiency and matrix effects, providing the most accurate correction for analytical variability.[5][8] This approach has been shown to significantly reduce variations in mass spectrometry results and improve accuracy and precision.[5][9]
| Strategy | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) IS | An isotopically enriched version of the analyte (e.g., ¹³C, ¹⁵N, D). This compound is a prime example.[9] | Co-elutes with the analyte, corrects for matrix effects, extraction loss, and instrument variability with high fidelity.[5][6][8] | Can be expensive; potential for isotopic interference if not carefully selected.[6] |
| Structural Analog IS | A molecule with similar chemical and physical properties but is not isotopically labeled. | More affordable and readily available than SIL-IS. | May have different extraction recovery, chromatographic retention, and ionization response, leading to less accurate correction.[6][9] |
| No Internal Standard | Quantification is based solely on the external calibration curve. | Simplest approach. | Highly susceptible to matrix effects, injection volume variations, and instrument drift, leading to poor precision and accuracy. |
Illustrative Assay Performance Data
To demonstrate the performance of a well-validated assay using a SIL-IS, the following tables summarize typical validation data based on regulatory guidelines from agencies like the FDA and EMA.[10] For bioanalytical methods, acceptance criteria are often set at ±15% (±20% at the Lower Limit of Quantitation) for accuracy and precision.
Table 1: Calibration Curve Linearity
A typical calibration curve for 3-OMG in plasma would be established from 10 ng/mL to 5000 ng/mL.
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 10 (LLOQ) | 9.5 | 95.0 |
| 25 | 26.1 | 104.4 |
| 100 | 103.2 | 103.2 |
| 500 | 489.5 | 97.9 |
| 1000 | 1015.0 | 101.5 |
| 4000 | 3950.0 | 98.8 |
| 5000 (ULOQ) | 5050.0 | 101.0 |
| Regression | r² > 0.995 |
Table 2: Inter-day Accuracy and Precision
Quality Control (QC) samples are analyzed across multiple days to assess the reproducibility of the assay.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5 days) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 10 | 9.8 | 98.0 | 8.5 |
| Low QC | 30 | 31.2 | 104.0 | 6.2 |
| Mid QC | 750 | 735.0 | 98.0 | 4.1 |
| High QC | 3750 | 3810.0 | 101.6 | 3.5 |
Visualizing Key Processes
Diagrams are essential for clearly communicating complex workflows and biological concepts.
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Stock Solutions: Prepare primary stock solutions of 3-O-Methyl-D-glucose (analyte) and this compound (IS) in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of analyte working solutions by serially diluting the primary stock with 50:50 methanol:water. Prepare a separate IS working solution at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards (CS): Spike blank biological matrix (e.g., human plasma) with the appropriate analyte working solutions to create a calibration curve with 8-10 non-zero concentration points.
-
Quality Controls (QCs): Prepare QCs in blank matrix at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC (≤3x LLOQ), Mid QC, and High QC.[11]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study sample, CS, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to all tubes except for the blank matrix control.
-
Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
LC-MS/MS Method Parameters (Illustrative)
-
LC System: Standard UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 50% B over 2.0 min, hold for 1.0 min, return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
3-O-Methyl-D-glucose: To be determined empirically (e.g., parent ion [M+Na]⁺ → product ion)
-
This compound: To be determined empirically (e.g., parent ion [M+6+Na]⁺ → product ion)
-
Validation Experiments
The assay should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[10][12] The data presented in the tables above represent the expected outcomes for accuracy and precision runs.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-O-methyl-D-glucose uptake by erythrocytes of normal and diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. fda.gov [fda.gov]
A Researcher's Guide: 3-O-Methyl-D-glucopyranose-¹³C₆ vs. 2-deoxy-D-glucose for Cellular Uptake Assays
For researchers, scientists, and drug development professionals investigating cellular metabolism, the accurate measurement of glucose transport is paramount. Glucose uptake assays are fundamental tools in this endeavor, with various glucose analogs available, each possessing distinct characteristics. This guide provides an objective comparison between two such analogs: the non-metabolizable, stable isotope-labeled 3-O-Methyl-D-glucopyranose-¹³C₆ (3-OMG-¹³C₆) and the widely used, metabolically trapped 2-deoxy-D-glucose (2-DG) .
Principle and Mechanism of Action
The primary distinction between 3-OMG-¹³C₆ and 2-DG lies in their intracellular fate following transport.
3-O-Methyl-D-glucopyranose (3-OMG) is a glucose analog that is recognized and transported into cells by glucose transporters (GLUTs). However, the methyl group at the C-3 position prevents it from being phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[1][2][3] Consequently, 3-OMG is not metabolized and does not accumulate within the cell; instead, it equilibrates across the cell membrane.[1] This property makes 3-OMG a specific tool for measuring the rate of glucose transport itself, independent of downstream metabolic events.[2] The ¹³C₆ isotopic label allows for its detection and quantification by mass spectrometry, offering a sensitive and non-radioactive alternative.[2][4]
2-deoxy-D-glucose (2-DG) is also transported into the cell by GLUTs. Like glucose, it is a substrate for hexokinase and is phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][5][6] However, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase and is effectively trapped within the cell.[1][7] The intracellular accumulation of 2-DG-6P is therefore proportional to the glucose uptake rate.[5] This trapping mechanism is the basis for its widespread use in estimating glucose uptake.[5] Detection methods for 2-DG are varied, including radioactive labeling ([³H] or [¹⁴C]), fluorescent tagging (e.g., 2-NBDG), and enzymatic colorimetric/fluorometric assays.[5][8][9]
Comparative Data Summary
The selection of a glucose analog depends on the specific research question, the experimental model, and the available detection instrumentation. The following table summarizes the key characteristics of 3-OMG-¹³C₆ and 2-DG.
| Feature | 3-O-Methyl-D-glucopyranose-¹³C₆ (3-OMG-¹³C₆) | 2-deoxy-D-glucose (2-DG) |
| Primary Measurement | Rate of glucose transport across the membrane | Cumulative glucose uptake (transport + phosphorylation) |
| Intracellular Fate | Not phosphorylated; not metabolized; equilibrates across the membrane.[1][3] | Phosphorylated to 2-DG-6P; trapped intracellularly.[1][5] |
| Mechanism | Measures bidirectional transport kinetics. Assay is linear for a short period.[1] | Measures unidirectional transport and trapping. Allows for longer incubation times.[1] |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] | Scintillation counting (radiolabeled), Fluorescence/Colorimetry (kits), LC-MS.[5][8][9] |
| Key Advantage | Specifically isolates the transport step from metabolism.[2] | High signal accumulation due to intracellular trapping; multiple detection methods available.[5] |
| Key Disadvantage | Requires rapid time points for kinetic analysis; necessitates LC-MS equipment.[1] | Can be influenced by hexokinase activity; may exhibit non-specific cytotoxicity at high concentrations.[6][7] |
| Radioactivity | No | Yes (for [³H]- or [¹⁴C]-2-DG) |
Visualizing the Mechanisms
The distinct pathways of these two analogs after entering the cell are crucial to understanding their application.
Caption: Cellular fate of 3-OMG-¹³C₆ vs. 2-DG after transport.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for uptake assays using both analogs.
Protocol 1: 3-OMG-¹³C₆ Uptake Assay via LC-MS
This protocol is designed to measure the rate of glucose transport.
1. Cell Culture and Preparation: a. Plate cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in 12-well plates and culture until appropriately differentiated or confluent. b. On the day of the assay, wash cells twice with a warm Krebs-Ringer-Phosphate-HEPES (KRPH) buffer. c. Starve cells in KRPH buffer for 1-2 hours at 37°C to deplete intracellular glucose. d. For stimulated conditions, treat cells with an appropriate agonist (e.g., 100 nM insulin) for the final 30 minutes of starvation.
2. Uptake Reaction: a. Prepare a transport solution containing a known concentration of 3-O-Methyl-D-glucopyranose-¹³C₆ (e.g., 1-10 mM) in KRPH buffer. b. To start the assay, remove the starvation buffer and add the 3-OMG-¹³C₆ transport solution to each well. c. Incubate for a short, precise period (e.g., 1, 2, 5 minutes) at 37°C. Kinetic measurements require multiple time points. d. To stop the transport, rapidly aspirate the transport solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
3. Metabolite Extraction: a. Add 500 µL of ice-cold 80% methanol (B129727) to each well. b. Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube. c. Vortex thoroughly and centrifuge at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris. d. Transfer the supernatant to a new tube for analysis.
4. LC-MS Analysis: a. Analyze the extracted samples using a liquid chromatography-mass spectrometry system capable of detecting and quantifying ¹³C-labeled compounds.[2][4] b. Separate metabolites on a suitable column (e.g., HILIC). c. Quantify the peak area of the 3-OMG-¹³C₆ signal. d. Normalize the signal to total protein content in each well (determined from the methanol-insoluble pellet) or cell number.
Protocol 2: [³H]-2-deoxy-D-glucose Uptake Assay
This protocol is a classic method for estimating cumulative glucose uptake.[8]
1. Cell Culture and Preparation: a. Follow steps 1a-1d as described in Protocol 1.
2. Uptake Reaction: a. Prepare a transport solution containing 0.1 mM 2-DG with [³H]-2-DG at 0.1 µCi per well in KRPH buffer.[8] b. Start the uptake by removing the starvation buffer and adding the [³H]-2-DG transport solution. c. Incubate for 5-10 minutes at 37°C.[8] d. Stop the reaction by aspirating the transport solution and washing cells three times with ice-cold PBS.[8]
3. Cell Lysis and Scintillation Counting: a. Lyse the cells by adding 500 µL of 1N NaOH to each well and incubating for at least 30 minutes.[8] b. Transfer the lysate to a scintillation vial. c. Add an appropriate volume of scintillation cocktail. d. Quantify the radioactivity using a liquid scintillation counter.[8] e. Normalize counts per minute (CPM) to protein content determined from a parallel sample set (e.g., via BCA assay).
Experimental Workflow Diagram
A generalized workflow for conducting a glucose uptake assay is illustrated below.
Caption: Generalized workflow for a cell-based glucose uptake assay.
Conclusion
Both 3-OMG-¹³C₆ and 2-DG are valuable tools for studying glucose transport and metabolism. The choice between them hinges on the specific biological question.
-
Choose 3-O-Methyl-D-glucopyranose-¹³C₆ when the goal is to measure the kinetics of membrane transport specifically, without the confounding influence of intracellular metabolism. It is the superior choice for dissecting the transport step in isolation and is ideal for studies using modern mass spectrometry platforms.
-
Choose 2-deoxy-D-glucose when the objective is to obtain a robust, cumulative measure of glucose uptake, which is often used as a proxy for the overall glucose metabolic activity of a cell. Its diverse detection methods, including well-established radioactive and non-radioactive kits, make it accessible for a wide range of laboratories.
By understanding the distinct mechanisms, advantages, and protocols associated with each analog, researchers can select the most appropriate tool to advance their investigations into metabolic health and disease.
References
- 1. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convenient LC-MS method for assessment of glucose kinetics in vivo with D-[13C6]glucose as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Deoxyglucose Uptake Assay [bio-protocol.org]
- 9. cosmobiousa.com [cosmobiousa.com]
A Comparative Guide to Metabolic Flux Analysis: 3-O-Methyl-D-glucopyranose-13C6 vs. Metabolizable Tracers
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a powerful technique to elucidate the intricate network of metabolic pathways within a biological system. The selection of an appropriate isotopic tracer is paramount for obtaining meaningful and accurate data. This guide provides a comprehensive comparison of the non-metabolizable tracer, 3-O-Methyl-D-glucopyranose-13C6 (3-OMG-13C6), with commonly used metabolizable tracers, such as uniformly labeled glucose ([U-13C6]glucose) and glutamine ([U-13C5]glutamine).
Principle and Applications
Stable isotope tracers are essential tools for tracking the flow of atoms through metabolic pathways. Metabolizable tracers, like [U-13C6]glucose, are consumed by cells and their labeled carbons are incorporated into a wide array of downstream metabolites. By analyzing the isotopic enrichment in these metabolites, researchers can quantify the rates (fluxes) of various intracellular reactions, including glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways.[1][2]
In contrast, 3-O-Methyl-D-glucopyranose (3-OMG) is a glucose analog that is transported into cells by glucose transporters but is not subsequently phosphorylated or metabolized.[3][4][5] This key characteristic makes its 13C-labeled counterpart, 3-OMG-13C6, an excellent tool for specifically measuring the rate of glucose transport across the cell membrane, independent of downstream metabolic events.[6] However, its inability to enter metabolic pathways renders it unsuitable for comprehensive metabolic flux analysis.
Comparison of Tracer Performance
The choice of tracer fundamentally dictates the scope of a metabolic investigation. The following tables summarize the key differences in the application and data output when using 3-OMG-13C6 compared to metabolizable tracers.
| Feature | This compound | [U-13C6]Glucose | [U-13C5]Glutamine |
| Primary Application | Measurement of glucose transport rate | Metabolic flux analysis of central carbon metabolism | Metabolic flux analysis of TCA cycle and related pathways |
| Metabolic Fate | Transported into the cell, but not metabolized[3][5] | Enters glycolysis and downstream pathways (TCA cycle, pentose (B10789219) phosphate (B84403) pathway, etc.)[1] | Enters the TCA cycle via glutaminolysis[7] |
| Information Yield | Quantitative data on glucose transporter activity[6] | Detailed flux map of glycolysis, PPP, and TCA cycle entry[8] | Fluxes related to the TCA cycle, anaplerosis, and amino acid metabolism |
| Key Advantage | Isolates the transport step from metabolism | Provides a comprehensive view of central carbon metabolism | Elucidates glutamine's role in cellular energetics and biosynthesis |
| Key Limitation | Provides no information on intracellular metabolic fluxes | Labeling patterns can be complex to analyze | Does not inform on glycolytic fluxes |
Table 1: Qualitative Comparison of Metabolic Tracers
| Parameter | This compound | [U-13C6]Glucose |
| Intracellular Labeled Species Detected | This compound | Labeled intermediates of glycolysis (e.g., glucose-6-phosphate, pyruvate), TCA cycle (e.g., citrate, malate), amino acids, lipids, and nucleotides. |
| Primary Measured Rate | Rate of transport across the cell membrane | Rates of intracellular enzymatic reactions (fluxes) |
| Example Quantitative Output | Vmax and Km of glucose transport[2][9] | Flux through phosphofructokinase (mmol/gDW/hr), Flux through pyruvate (B1213749) dehydrogenase (mmol/gDW/hr) |
Table 2: Comparison of Quantitative Data Output
Experimental Protocols
The experimental design for using these tracers differs significantly, reflecting their distinct applications.
Protocol 1: Glucose Transport Assay using this compound
This protocol outlines the general steps for measuring glucose transport kinetics.
-
Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.
-
Starvation: Incubate cells in a glucose-free medium for a defined period to deplete intracellular glucose.
-
Tracer Incubation: Add medium containing a known concentration of 3-OMG-13C6. For kinetic analysis, use a range of concentrations. Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.[9]
-
Wash: Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of 3-OMG-13C6.
-
Data Analysis: Calculate the rate of uptake at each concentration and determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.[2]
Protocol 2: 13C-Metabolic Flux Analysis using [U-13C6]Glucose
This protocol provides a general workflow for a steady-state 13C-MFA experiment.
-
Cell Culture: Culture cells in a medium where a known fraction (typically 50-100%) of the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C6]glucose).
-
Achieve Isotopic Steady State: Culture the cells for a sufficient duration to ensure that the isotopic labeling of intracellular metabolites has reached a steady state. This duration is typically determined empirically and can range from hours to days.
-
Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a cold solvent.
-
Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using gas chromatography-mass spectrometry (GC-MS) or LC-MS.
-
Flux Calculation: Utilize specialized software to fit the measured labeling data to a metabolic network model. This computational step estimates the intracellular fluxes that best reproduce the observed labeling patterns.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Visualization of Concepts
Diagram 1: Tracer Fate
Caption: Cellular fate of 3-OMG-13C6 vs. [U-13C6]Glucose.
Diagram 2: Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Diagram 3: Central Carbon Metabolism
Caption: Key pathways in central carbon metabolism.
Conclusion
References
- 1. revvity.com [revvity.com]
- 2. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-O-methyl-D-glucose uptake in isolated rat hepatocytes. Effects of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Glucose Uptake: A Comparative Guide to 3-O-Methyl-D-glucopyranose-13C6 Assays
For researchers, scientists, and drug development professionals invested in metabolic studies, particularly glucose transport, the accurate quantification of cellular glucose uptake is critical. 3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable glucose analog, making it an excellent tracer for studying glucose transporter activity.[1][2] The use of a stable isotope-labeled internal standard, such as 3-O-Methyl-D-glucopyranose-13C6 (3-OMG-13C6), in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS), offers significant advantages in terms of accuracy and reliability.[3][4]
This guide provides a comparative overview of a 3-OMG-13C6 based LC-MS assay against alternative methods for measuring glucose uptake. It includes detailed experimental protocols for assessing key validation parameters—linearity and dynamic range—and presents hypothetical, yet realistic, performance data to facilitate comparison.
Performance Comparison of Glucose Uptake Assays
The choice of a glucose uptake assay depends on various factors including the specific research question, required sensitivity, throughput needs, and available instrumentation. Below is a summary of key performance metrics for a hypothetical 3-OMG-13C6 LC-MS/MS assay compared to other common methods.
| Parameter | 3-OMG-13C6 LC-MS/MS Assay | Radiolabeled 2-Deoxy-D-glucose (2-DG) Assay | Fluorescent 2-NBDG Assay | Luminescent 2-DG Assay |
| Principle | Mass-based detection of a stable isotope-labeled glucose analog. | Scintillation counting of a radiolabeled glucose analog.[5] | Fluorescence detection of a fluorescently tagged glucose analog.[6] | Enzymatic detection of accumulated 2-deoxy-glucose-6-phosphate (2DG6P).[6] |
| Linear Dynamic Range | Wide (typically 3-4 orders of magnitude)[7] | Moderate | Narrow[6] | Wide[6] |
| Lower Limit of Quantitation (LLOQ) | Low (pg/mL range) | High sensitivity[6] | Moderate | Very low amounts of 2DG6P can be detected[6] |
| Specificity | High (mass-based separation) | High | Prone to interference from autofluorescence. The large fluorescent tag may affect transporter activity.[6] | High |
| Throughput | Moderate to High (with automation) | Low to Moderate (requires wash steps)[6] | High (amenable to plate readers) | High (amenable to plate readers, no wash steps)[6] |
| Safety | No radiation hazards. | Requires handling and disposal of radioactive materials.[6] | No radiation hazards. | No radiation hazards. |
Experimental Protocols
Accurate assessment of an assay's linearity and dynamic range is fundamental to its validation.[8][9]
Protocol for Determining Linearity and Dynamic Range of a 3-OMG-13C6 LC-MS/MS Assay
This protocol outlines the steps to establish the linear dynamic range for the quantification of 3-OMG using a 13C6-labeled internal standard.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of non-labeled 3-O-Methyl-D-glucopyranose and this compound in a suitable solvent like methanol.[4]
-
Calibration Standards: Perform serial dilutions of the non-labeled 3-OMG stock solution with a relevant biological matrix (e.g., cell lysate buffer, plasma) to create a series of calibration standards. A typical range might span from 1 ng/mL to 10,000 ng/mL, covering at least 6-8 concentration levels.[4][8]
-
Internal Standard Working Solution: Dilute the 3-OMG-13C6 stock solution to a constant concentration (e.g., 100 ng/mL) in the same biological matrix.[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the expected calibration range by spiking blank biological matrix with the non-labeled 3-OMG stock solution.[4]
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC sample, and unknown sample, add 150 µL of the Internal Standard Working Solution.[4]
-
Vortex vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.[4]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[4]
3. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).[10]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid to improve ionization.[7][10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 3-OMG and 3-OMG-13C6 need to be determined and optimized.
4. Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte (3-OMG) to the internal standard (3-OMG-13C6).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.[8]
-
Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end of the range.[10]
-
Linearity Assessment: The linearity is acceptable if the coefficient of determination (r²) is typically ≥ 0.99.[9]
-
Dynamic Range Determination: The dynamic range is the concentration range over which the assay is precise and accurate. The lower limit is the LLOQ and the upper limit is the highest standard that meets the acceptance criteria for accuracy and precision.[3]
Visualizing Workflows
Diagrams can clarify complex experimental processes and pathways.
References
- 1. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New diabetogenic streptozocin analogue, 3-O-methyl-2-([(methylnitrosoamino) carbonyl]amino)-D-glucopyranose. Evidence for a glucose recognition site on pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. benchchem.com [benchchem.com]
- 5. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 6. Comparison of Glucose Uptake Assay Methods [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating Glucose Analogs: A Performance Comparison of 3-O-Methyl-D-glucopyranose-¹³C₆
For researchers, scientists, and drug development professionals, the accurate measurement of glucose uptake and metabolism in cell lines is critical for understanding disease mechanisms and developing novel therapeutics. This guide provides an objective comparison of 3-O-Methyl-D-glucopyranose-¹³C₆ with other commonly used glucose analogs, supported by experimental principles and representative data.
3-O-Methyl-D-glucopyranose-¹³C₆ is a stable isotope-labeled, non-metabolizable glucose analog designed for precise and reliable measurement of glucose transport in vitro. Unlike metabolizable analogs, its uptake is solely dependent on glucose transporter (GLUT) activity, providing a direct assessment of glucose transport rates without the confounding effects of downstream metabolic pathways. This makes it an invaluable tool for metabolic flux analysis and kinetic studies of glucose transport.
Performance Comparison with Alternative Glucose Analogs
The choice of glucose analog significantly impacts the interpretation of experimental results. This section compares the key characteristics and performance of 3-O-Methyl-D-glucopyranose-¹³C₆ with two widely used alternatives: 2-Deoxy-D-glucose (2-DG) and 2-NBDG.
Table 1: Key Characteristics of Glucose Analogs
| Feature | 3-O-Methyl-D-glucopyranose-¹³C₆ | 2-Deoxy-D-glucose (2-DG) | 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) |
| Metabolism | Non-metabolizable | Metabolized to 2-DG-6-phosphate | Metabolized to 2-NBDG-6-phosphate |
| Measurement Principle | Direct measurement of transport | Measures transport and phosphorylation | Measures transport and phosphorylation |
| Detection Method | Mass Spectrometry (MS) | Radiometric or colorimetric/fluorometric assays | Fluorescence Microscopy/Spectroscopy |
| Specificity for Transport | High | Moderate (reflects both transport and hexokinase activity) | Questionable (potential for transporter-independent uptake)[1][2][3] |
| Temporal Resolution | High (suitable for kinetic studies) | Lower (accumulation over time) | Lower (accumulation over time) |
| Multiplexing Capability | High (can be combined with other stable isotope tracers) | Limited | Limited |
Table 2: Illustrative Performance Comparison in Different Cell Lines
| Cell Line | Parameter | 3-O-Methyl-D-glucopyranose-¹³C₆ (Illustrative Data) | 2-Deoxy-D-glucose (²H-labeled) (Illustrative Data) | 2-NBDG (Illustrative Data) |
| MCF-7 (Breast Cancer) | Uptake Rate (pmol/min/mg protein) | 150 ± 12 | 125 ± 15 | 95 ± 20 |
| Vmax (pmol/min/mg protein) | 350 | 280 | Not typically determined | |
| Km (mM) | 8 | 10 | Not typically determined | |
| A549 (Lung Cancer) | Uptake Rate (pmol/min/mg protein) | 210 ± 18 | 180 ± 22 | 130 ± 25 |
| Vmax (pmol/min/mg protein) | 500 | 420 | Not typically determined | |
| Km (mM) | 7 | 9 | Not typically determined | |
| HEK293 (Normal) | Uptake Rate (pmol/min/mg protein) | 50 ± 5 | 45 ± 7 | 30 ± 10 |
| Vmax (pmol/min/mg protein) | 120 | 100 | Not typically determined | |
| Km (mM) | 12 | 15 | Not typically determined |
Disclaimer: The data presented in Table 2 is illustrative and intended for comparative purposes. Actual experimental results will vary depending on the specific cell line, experimental conditions, and assay protocol.
Experimental Protocols
Protocol 1: Glucose Uptake Assay using 3-O-Methyl-D-glucopyranose-¹³C₆
This protocol outlines the measurement of glucose transport in cultured cells using 3-O-Methyl-D-glucopyranose-¹³C₆ and analysis by mass spectrometry.
Materials:
-
Cells of interest (e.g., MCF-7, A549)
-
Complete culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
3-O-Methyl-D-glucopyranose-¹³C₆
-
Phloretin (B1677691) (glucose transporter inhibitor)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol:Acetonitrile:Water (50:30:20) extraction solvent
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Starvation: Wash cells twice with warm KRH buffer and incubate in KRH buffer for 1 hour at 37°C to deplete intracellular glucose.
-
Uptake:
-
Prepare uptake solutions in KRH buffer containing 3-O-Methyl-D-glucopyranose-¹³C₆ at the desired concentration (e.g., 100 µM).
-
For inhibitor controls, pre-incubate cells with phloretin (e.g., 50 µM) for 15 minutes prior to adding the uptake solution.
-
Initiate uptake by adding the uptake solution to the wells. Incubate for a defined period (e.g., 5-15 minutes) at 37°C. For kinetic studies, use multiple time points.
-
-
Termination and Washing:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
-
Metabolite Extraction:
-
Add 500 µL of ice-cold extraction solvent to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Collect the supernatant containing the intracellular metabolites.
-
Analyze the samples by mass spectrometry to quantify the amount of intracellular 3-O-Methyl-D-glucopyranose-¹³C₆.
-
-
Data Normalization:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) on the remaining cell pellet.
-
Normalize the amount of internalized tracer to the protein concentration to obtain the uptake rate (e.g., in pmol/mg protein).
-
Visualizing Key Concepts
To aid in the understanding of the experimental principles and relevant biological pathways, the following diagrams are provided.
Caption: Workflow for measuring glucose uptake using 3-O-Methyl-D-glucopyranose-¹³C₆.
References
Safety Operating Guide
Proper Disposal of 3-O-Methyl-D-glucopyranose-13C6: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 3-O-Methyl-D-glucopyranose-13C6. Adherence to institutional and local regulations is paramount.
Researchers, scientists, and drug development professionals handling this compound must follow specific disposal protocols to ensure laboratory safety and environmental compliance. Although this isotopically labeled compound is not classified as hazardous, proper waste management procedures are still required.
Pre-Disposal and Handling
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle the compound in a well-ventilated area.
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the material is handled in accordance with federal, state, and local environmental control regulations.
A step-by-step workflow for the disposal process is outlined below:
Caption: Disposal workflow for this compound.
Data Summary
The following table summarizes the key characteristics and disposal information for this compound.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | Not available for the labeled compound. Unlabeled: 13224-94-7[1][2][3] |
| Hazard Classification | Not classified as hazardous under GHS and CLP regulations[1]. |
| Primary Disposal Route | Contact a licensed professional waste disposal service to dispose of this material[1]. Dispose of as unused product[1]. |
| Regulatory Compliance | Waste materials should be disposed of under conditions which meet Federal, State, and local environmental control regulations[1]. |
| Personal Protective Equipment (PPE) | Wear recommended personal protective equipment. This typically includes safety glasses and gloves. |
Detailed Experimental Protocols
As this document pertains to the disposal of an unused product, there are no experimental protocols to be cited. The procedural information is based on the safety data sheet provided by the manufacturer. It is imperative to consult your institution's specific waste disposal guidelines and the product's Safety Data Sheet (SDS) for the most accurate and compliant procedures. In the absence of a specific institutional protocol for non-hazardous chemical waste, the default procedure should be to treat it as chemical waste to be disposed of by a licensed contractor. Do not dispose of this material in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.
References
Personal protective equipment for handling 3-O-Methyl-D-glucopyranose-13C6
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 3-O-Methyl-D-glucopyranose-13C6. The following procedural steps and operational plans are designed to ensure safe handling, use, and disposal of this compound.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personal safety and prevent contamination.[1] The toxicological properties of this specific isotopically labeled compound have not been fully investigated, and caution is advised.[2]
Personal Protective Equipment (PPE)
Standard laboratory best practices dictate the use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 compliant, with side shields.[2] | Protects eyes from potential splashes or airborne particles.[2] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[1] | Prevents direct skin contact and potential contamination of the sample.[1] |
| Body Protection | Laboratory Coat | Full-length.[1] | Shields skin and personal clothing from accidental spills.[1] |
| Foot Protection | Closed-Toe Shoes | Substantial shoes that cover the entire foot.[1] | Protects feet from spills and falling objects.[1] |
| Respiratory Protection | Dust Mask or Respirator | Required if dust is generated and ventilation is inadequate.[2] | Prevents inhalation of airborne particles.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for minimizing risk and ensuring the integrity of experiments involving this compound.[2]
Pre-Handling Preparations:
-
Hazard Assessment: Before beginning work, conduct a thorough risk assessment for the entire experimental procedure.[2]
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and waste containers are readily accessible.[2]
-
Work Area: Conduct all handling in a designated, clean, and well-ventilated area to minimize dust and vapor concentrations.[3]
Handling the Compound:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]
-
Storage: Store the compound in a tightly sealed container at room temperature in a cool, dry, and well-ventilated area, away from light and moisture.[3][4]
-
Weighing and Transfer: Handle the powder gently to avoid creating dust.[2] Use clean equipment to prevent cross-contamination.[1] If dust is generated, ensure adequate ventilation or use respiratory protection.[2]
Post-Handling:
-
Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[3][4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment and comply with regulations.[2]
-
Unused Product: As this compound is a non-hazardous compound, dispose of the unused product as professional waste.[3] Consider consulting a licensed professional waste disposal service.[3][5]
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be disposed of in the appropriate laboratory waste stream.[1]
-
Environmental Precautions: Do not allow the product to enter drains or water courses.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
